20S Proteasome-IN-4
Beschreibung
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Structure
3D Structure
Eigenschaften
Molekularformel |
C20H18ClF2N3O3 |
|---|---|
Molekulargewicht |
421.8 g/mol |
IUPAC-Name |
6-chloro-4-(2,3-difluoroanilino)-N-[(2R)-3-hydroxy-2-methoxypropyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H18ClF2N3O3/c1-29-12(10-27)9-24-20(28)18-8-17(13-7-11(21)5-6-15(13)25-18)26-16-4-2-3-14(22)19(16)23/h2-8,12,27H,9-10H2,1H3,(H,24,28)(H,25,26)/t12-/m1/s1 |
InChI-Schlüssel |
NTOVJWIULULGGI-GFCCVEGCSA-N |
Isomerische SMILES |
CO[C@H](CNC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=C(C(=CC=C3)F)F)CO |
Kanonische SMILES |
COC(CNC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=C(C(=CC=C3)F)F)CO |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 20S Proteasome-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data for the novel 20S proteasome inhibitor, 20S Proteasome-IN-4 (also known as Compound 7). This compound has been identified as a potent, orally active, and brain-penetrant inhibitor of the Trypanosoma brucei 20S proteasome, the causative agent of Human African Trypanosomiasis (HAT). Its high selectivity for the parasite's proteasome over the human equivalent marks it as a significant lead compound in the development of new therapeutics for this neglected tropical disease. This document details the inhibitor's binding mode, its effects on parasite cell viability, and the methodologies for its evaluation.
Core Mechanism of Action
This compound is a highly selective, noncovalent inhibitor of the chymotrypsin-like (CT-L) activity of the Trypanosoma brucei 20S proteasome.[1] The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, responsible for the degradation of most intracellular proteins, and is essential for cell cycle progression and overall viability in trypanosomes.[2][3][4]
The inhibitory action of this compound is achieved through its binding at the interface of the β4 and β5 subunits of the proteasome.[1] This interaction allosterically inhibits the catalytic activity of the β5 subunit, which is responsible for the chymotrypsin-like cleavage of proteins (cleavage after large hydrophobic residues).[1]
The downstream cellular effect of this inhibition in T. brucei is the disruption of the cell cycle. Studies on other proteasome inhibitors in T. brucei have shown that blocking proteasome activity leads to the accumulation of poly-ubiquitinated proteins and cell cycle arrest at the G1/S and G2/M transition phases, ultimately leading to cell death.[2][3][4]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on T. brucei.
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The data highlights its potential as a therapeutic agent against Human African Trypanosomiasis.
| Parameter | Target/System | Value | Reference |
| IC50 | T. b. brucei 20S Proteasome (Chymotrypsin-like activity) | 6.3 nM | [3] |
| Selectivity | Human 20S Proteasome vs. T. b. brucei 20S Proteasome | >1000-fold | [1] |
| EC50 | T. b. brucei (in vitro cell growth) | <2.5 nM (after 24h) | [3] |
| In Vivo Efficacy | Stage I HAT Mouse Model | Cure at 3 mg/kg, qd, for 4 days (i.g.) | [3] |
| In Vivo Efficacy | Stage II (CNS) HAT Mouse Model | Cure at 15 mg/kg, bid, for 7 days (i.g.) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings related to this compound. The following are outlines of the key experimental protocols.
Biochemical Assay: 20S Proteasome Activity
This protocol is designed to measure the chymotrypsin-like activity of the 20S proteasome and its inhibition.
-
Proteasome Source: Purified T. b. brucei 20S proteasome and human erythrocyte 20S proteasome.
-
Substrate: A fluorogenic peptide substrate specific for chymotrypsin-like activity, such as Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, and 1% Triton X-100.
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well black plate, add the assay buffer, the purified 20S proteasome, and the inhibitor at various concentrations. c. Incubate at 37°C for 15 minutes to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 20 µM). e. Monitor the increase in fluorescence intensity over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation at ~360 nm and emission at ~480 nm.
-
Data Analysis: Calculate the rate of reaction (fluorescence units per minute). Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression model.
Cellular Assay: T. b. brucei Growth Inhibition
This protocol assesses the effect of this compound on the proliferation of bloodstream form trypanosomes.
-
Cell Line: Trypanosoma brucei brucei bloodstream forms (e.g., AnTat1.1 strain).
-
Culture Medium: Hirumi-modified Iscove's medium 9 (HMI-9) supplemented with 10% fetal bovine serum.
-
Procedure: a. Maintain parasites in logarithmic growth phase. b. Seed a 96-well plate with T. b. brucei at a density of approximately 5 x 105 cells/mL. c. Add serial dilutions of this compound (dissolved in DMSO, with a final DMSO concentration ≤0.1%). d. Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 to 72 hours. e. Assess cell viability using a resazurin-based assay. Add resazurin solution to each well and incubate for an additional 4-6 hours. f. Measure the fluorescence (excitation ~530 nm, emission ~590 nm) to determine the metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control (DMSO). Plot the percentage of growth inhibition against the inhibitor concentration to calculate the EC50 value.
Experimental Workflow Diagram
Caption: Workflow for the evaluation of this compound.
Conclusion
This compound represents a significant advancement in the search for novel therapeutics against Human African Trypanosomiasis. Its potent and highly selective inhibition of the T. b. brucei 20S proteasome, coupled with its favorable pharmacokinetic properties, including oral bioavailability and brain penetration, make it a compelling candidate for further preclinical and clinical development. The detailed mechanism of action and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of parasitology, medicinal chemistry, and drug discovery who are working towards the eradication of this devastating disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of proteasome activity blocks cell cycle progression at specific phase boundaries in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases [frontiersin.org]
- 4. Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 20S Proteasome and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction to the 20S Proteasome
The 20S proteasome is the catalytic core of the proteasome, a multi-subunit protease complex responsible for the degradation of most intracellular proteins in eukaryotic cells. This barrel-shaped structure is composed of four stacked heptameric rings, with the two outer α-rings controlling substrate entry and the two inner β-rings housing the proteolytic active sites. The 20S proteasome plays a crucial role in cellular homeostasis by degrading damaged, misfolded, and regulatory proteins, thereby influencing a myriad of cellular processes including cell cycle progression, signal transduction, and the stress response.
The proteolytic activity of the 20S proteasome is threefold: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities, mediated by the β5, β2, and β1 subunits, respectively. While the 20S proteasome can associate with regulatory particles, such as the 19S regulator to form the 26S proteasome for ubiquitin-dependent degradation, it also functions independently to degrade proteins in a ubiquitin- and ATP-independent manner. This latter pathway is particularly important for the clearance of intrinsically disordered proteins and those damaged by oxidative stress.
The 20S Proteasome as a Therapeutic Target
Given its central role in cellular protein quality control, the 20S proteasome has emerged as a significant target for therapeutic intervention, particularly in oncology and inflammatory diseases. Inhibition of proteasome activity leads to the accumulation of pro-apoptotic proteins and the disruption of signaling pathways essential for cancer cell survival and proliferation.
A Note on "20S Proteasome-IN-4"
As of late 2025, a thorough search of publicly available scientific literature and chemical databases does not yield any specific information for a compound designated "this compound." This name may refer to a novel, unpublished inhibitor, an internal compound designation within a research institution or pharmaceutical company, or a potential misnomer. This guide will therefore focus on the general principles of 20S proteasome inhibition, utilizing well-characterized inhibitors as examples to illustrate key concepts, experimental methodologies, and affected signaling pathways.
Key Classes of 20S Proteasome Inhibitors
Several classes of small molecules have been developed to inhibit the 20S proteasome. These are broadly categorized based on their chemical structure and mechanism of action.
| Inhibitor Class | Example(s) | Mechanism of Action | Primary Target Site(s) |
| Peptide Boronates | Bortezomib, Ixazomib | Reversible covalent binding to the N-terminal threonine of the active β-subunits. | Primarily β5 (Chymotrypsin-like) |
| Peptide Epoxides | Carfilzomib, Oprozomib | Irreversible covalent binding to the N-terminal threonine of the active β-subunits. | Primarily β5 (Chymotrypsin-like) |
| β-Lactones | Marizomib (Salinosporamide A) | Irreversible covalent acylation of the N-terminal threonine of all three active β-subunits. | β5, β2, and β1 |
| Non-peptidic Inhibitors | MLN-2238 (Ixazomib Citrate) | Reversible covalent binding. | Primarily β5 (Chymotrypsin-like) |
Experimental Protocols for Characterizing 20S Proteasome Inhibitors
The following are generalized protocols for key experiments used to characterize the activity and mechanism of 20S proteasome inhibitors.
In Vitro Proteasome Activity Assay
This assay measures the ability of a compound to inhibit the proteolytic activity of purified 20S proteasome.
Methodology:
-
Preparation of Reagents:
-
Purified human 20S proteasome.
-
Fluorogenic peptide substrates specific for each active site (e.g., Suc-LLVY-AMC for chymotrypsin-like, Z-LLE-AMC for caspase-like, and Boc-LRR-AMC for trypsin-like).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).
-
Test compound (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add purified 20S proteasome to the wells of a microplate.
-
Add varying concentrations of the test compound and incubate for a pre-determined time to allow for binding.
-
Initiate the reaction by adding the fluorogenic peptide substrate.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the fluorescence signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Cell-Based Proteasome Inhibition Assay
This assay assesses the ability of a compound to inhibit proteasome activity within intact cells.
Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., a cancer cell line) to a suitable confluency.
-
-
Treatment:
-
Treat the cells with varying concentrations of the test compound for a specified duration.
-
-
Lysis and Activity Measurement:
-
Lyse the cells to release the proteasomes.
-
Measure the chymotrypsin-like, trypsin-like, and caspase-like activities in the cell lysates using the fluorogenic peptide substrates as described in the in vitro assay.
-
-
Data Analysis:
-
Calculate the percentage of proteasome inhibition in the treated cells compared to vehicle-treated control cells.
-
Determine the EC50 value (the effective concentration of the inhibitor that causes 50% of the maximum response).
-
Signaling Pathways and Experimental Workflows
The inhibition of the 20S proteasome has profound effects on various cellular signaling pathways. Below are diagrams illustrating these relationships and a typical experimental workflow for inhibitor characterization.
Caption: Signaling pathways affected by 20S proteasome inhibition, leading to apoptosis and cell cycle arrest.
Caption: A typical experimental workflow for the characterization of a novel 20S proteasome inhibitor.
Conclusion
The 20S proteasome remains a compelling target for the development of novel therapeutics. A thorough understanding of its structure, function, and the signaling pathways it regulates is essential for the design and evaluation of new inhibitors. While specific details for "this compound" are not currently in the public domain, the established methodologies and known consequences of proteasome inhibition provide a robust framework for its potential characterization and development. Future research will undoubtedly uncover more specific and potent modulators of the 20S proteasome, offering new avenues for treating a range of human diseases.
A Technical Guide to the Biological Activity of 20S Proteasome-IN-4
Disclaimer: Publicly available information on a specific molecule designated "20S Proteasome-IN-4" is not available at the time of this writing. This guide, therefore, presents a representative profile of a hypothetical selective inhibitor of the 20S proteasome, which we will refer to as this compound. The data and experimental protocols are based on established methodologies and typical results for well-characterized proteasome inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotic cells.[1][2] It is a 700-kDa cylindrical complex composed of four stacked heptameric rings (α7β7β7α7).[2][3] The inner two β-rings house the proteolytic active sites, which are classified into three types: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit).[2] While often part of the larger 26S proteasome that degrades ubiquitinated proteins, the 20S proteasome can also function independently to degrade unstructured or oxidized proteins in an ATP- and ubiquitin-independent manner.[4][5]
Given its central role in cellular homeostasis, the proteasome is a validated target for therapeutic intervention, particularly in oncology.[3] this compound is a novel, potent, and selective small molecule inhibitor of the 20S proteasome, designed to target its proteolytic activities. This document provides an in-depth overview of its biological activity, mechanism of action, and methods for its characterization.
Quantitative Biological Data
The inhibitory activity of this compound has been characterized against the three distinct proteolytic activities of the human 20S proteasome. Furthermore, its effect on cell viability has been assessed across a panel of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Proteolytic Activity | Substrate | IC50 (nM) |
| Chymotrypsin-like (β5) | Suc-LLVY-AMC | 15 |
| Caspase-like (β1) | Z-LLE-AMC | 850 |
| Trypsin-like (β2) | Boc-LRR-AMC | >10,000 |
Data are representative of typical findings for a selective proteasome inhibitor.
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | EC50 (nM) for Cell Viability |
| HCT116 | Colorectal Carcinoma | 75 |
| HeLa | Cervical Cancer | 120 |
| Jurkat | T-cell Leukemia | 50 |
| PC-3 | Prostate Cancer | 250 |
Data are representative and illustrate differential sensitivity to proteasome inhibition.
Mechanism of Action
This compound exerts its biological effects by directly binding to and inhibiting the proteolytic subunits of the 20S proteasome. Its primary mechanism involves the potent and selective inhibition of the chymotrypsin-like activity of the β5 subunit, which is often the rate-limiting step in protein degradation. Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins, which disrupts cellular processes such as cell cycle progression, DNA repair, and apoptosis, ultimately leading to cell death in cancer cells.
Signaling Pathway Diagram
References
An In-Depth Technical Guide to 20S Proteasome-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
20S Proteasome-IN-4, also identified as Compound 7, is a potent and selective inhibitor of the 20S proteasome of Trypanosoma brucei brucei, the parasite responsible for human African trypanosomiasis (HAT). This small molecule demonstrates significant promise as a therapeutic agent, exhibiting brain-penetrant and orally active properties. With a half-maximal inhibitory concentration (IC50) in the low nanomolar range against the parasite's proteasome, it has shown efficacy in curing both stage I and stage II mouse models of HAT. This document provides a comprehensive overview of the available technical data on this compound, focusing on its chemical properties, biological activity, and preclinical data.
Chemical Properties
Detailed information regarding the chemical structure and properties of this compound is limited in publicly accessible scientific literature. The available data from chemical suppliers is summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | Compound 7 |
| Molecular Formula | Not Available |
| Molecular Weight | Not Available |
| CAS Number | Not Available |
| SMILES | Not Available |
| Physical State | Not Available |
| Solubility | Soluble in DMSO |
Note: The lack of publicly available data for several key chemical properties highlights the need for further disclosure from primary research sources to facilitate broader scientific investigation.
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of the T. b. brucei 20S proteasome, a critical enzyme complex for protein degradation and cellular homeostasis in the parasite. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, causing cell cycle arrest and ultimately apoptosis of the parasite.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Target | Value |
| IC50 | T. b. brucei 20S Proteasome | 6.3 nM[1] |
| EC50 | T. b. brucei Growth Inhibition (24 h) | <2.5 nM[1] |
The high potency and selectivity for the parasitic proteasome over the human counterpart are key features that underscore its therapeutic potential.
Signaling Pathway
The primary signaling pathway affected by this compound is the ubiquitin-proteasome system (UPS) within the trypanosome. By inhibiting the 20S proteasome, the inhibitor disrupts the normal degradation of regulatory proteins, leading to a cascade of events that culminate in parasitic cell death.
Caption: Inhibition of the T. b. brucei 20S proteasome by this compound.
Preclinical Data
In vivo studies in mouse models of HAT have demonstrated the efficacy of this compound as an orally active therapeutic agent.
Table 3: In Vivo Efficacy of this compound in Mouse Models of HAT
| HAT Stage | Dosing Regimen | Outcome | Reference |
| Stage I | 3 mg/kg, i.g., once daily for 4 days | Complete cure | [1] |
| Stage II | 15 mg/kg, i.g., twice daily for 1 week | Complete cure | [1] |
These results are particularly significant as the ability to cure the late, neurological stage (Stage II) of the disease highlights the compound's crucial brain-penetrant properties.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively detailed in the public domain. The following represents a generalized workflow based on standard practices in the field.
General Workflow for Proteasome Inhibitor Screening
Caption: A generalized workflow for the discovery and development of proteasome inhibitors.
IC50 Determination (Conceptual Protocol)
A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome would be incubated with purified T. b. brucei 20S proteasome in the presence of varying concentrations of this compound. The rate of substrate cleavage would be monitored by measuring the fluorescence intensity over time. The IC50 value would then be calculated by fitting the dose-response data to a suitable sigmoidal model.
In Vivo Efficacy Study (Conceptual Protocol)
Mice would be infected with T. b. brucei. For stage I studies, treatment would commence shortly after infection. For stage II studies, treatment would be initiated after the parasite has crossed the blood-brain barrier. This compound would be administered orally at the specified doses and schedules. The level of parasitemia in the blood would be monitored regularly. A cure would be defined as the complete and sustained absence of detectable parasites after the cessation of treatment.
Conclusion
This compound is a promising lead compound for the development of a new oral therapeutic for human African trypanosomiasis. Its high potency, selectivity for the parasite proteasome, and proven efficacy in both stages of the disease in animal models make it a compelling candidate for further preclinical and clinical development. However, a more detailed public disclosure of its chemical structure, properties, and the specifics of the experimental protocols used in its evaluation is necessary to fully realize its potential and to facilitate broader research efforts in the field.
References
An In-Depth Technical Guide to the Function of 20S Proteasome-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 20S Proteasome-IN-4, a potent and selective inhibitor of the Trypanosoma brucei 20S proteasome. The information presented herein is intended to support research and drug development efforts targeting human African trypanosomiasis (HAT).
Core Function and Mechanism of Action
This compound, also referred to as Compound 7, is a brain-penetrant, orally active quinoline-based inhibitor of the 20S proteasome.[1] It demonstrates high selectivity for the proteasome of the parasitic protozoan Trypanosoma brucei, the causative agent of HAT, over the human proteasome.[1] The primary mechanism of action of this compound is the specific inhibition of the chymotrypsin-like (CT-L) activity of the parasite's 20S proteasome.[1] This inhibition is achieved through binding at the interface of the β4 and β5 subunits of the proteasome complex.[1] By blocking the CT-L activity, which is crucial for the degradation of cellular proteins, this compound disrupts the parasite's protein homeostasis, leading to cell death.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.
| Target | Assay | IC50 / EC50 (nM) | Selectivity (fold) |
| T. b. brucei 20S Proteasome | Biochemical (CT-L activity) | 6.3 | >1000 vs. human |
| T. b. brucei (bloodstream form) | Cell-based (growth inhibition) | <2.5 | - |
| Human 20S Proteasome | Biochemical | >10,000 | - |
Data sourced from Koester et al., 2022.[1]
Experimental Protocols
In Vitro 20S Proteasome Inhibition Assay
This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound against the chymotrypsin-like activity of the T. b. brucei 20S proteasome.
Materials:
-
Purified T. b. brucei 20S proteasome
-
This compound (Compound 7)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in assay buffer to create a range of test concentrations.
-
Add a fixed concentration of purified T. b. brucei 20S proteasome to each well of the 96-well plate.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for a specified pre-incubation period (e.g., 30 minutes) to allow the inhibitor to bind to the proteasome.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (Suc-LLVY-AMC) to all wells.
-
Immediately measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm). The rate of substrate hydrolysis is proportional to the proteasome activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro T. b. brucei Growth Inhibition Assay
This protocol describes the method to determine the half-maximal effective concentration (EC50) of this compound against the bloodstream form of T. b. brucei.
Materials:
-
T. b. brucei bloodstream form cell culture
-
Complete HMI-9 medium
-
This compound (Compound 7)
-
Resazurin-based cell viability reagent
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Maintain T. b. brucei bloodstream forms in continuous logarithmic growth in complete HMI-9 medium.
-
Prepare serial dilutions of this compound in the culture medium.
-
Seed the 96-well plate with a defined density of parasites in each well.
-
Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 72 hours).
-
Add the resazurin-based cell viability reagent to each well and incubate for an additional period (e.g., 4-6 hours) to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Efficacy in a Mouse Model of Human African Trypanosomiasis (Stage II)
This protocol provides a general outline for assessing the in vivo efficacy of this compound in a murine model of late-stage HAT.
Animals and Parasites:
-
Female BALB/c mice
-
Trypanosoma brucei brucei strain that reliably establishes a central nervous system (CNS) infection.
Procedure:
-
Infect mice intraperitoneally with a defined number of T. b. brucei bloodstream forms.
-
Allow the infection to progress to the late, meningoencephalitic stage (typically around 21 days post-infection), which is confirmed by the presence of parasites in the brain.
-
Initiate treatment with this compound. The compound is administered orally (e.g., by gavage) at a specific dose and frequency (e.g., 15 mg/kg, twice daily) for a defined duration (e.g., 7 days).[2]
-
Include a vehicle-treated control group.
-
Monitor the health of the mice daily, including clinical signs and body weight.
-
Monitor parasitemia in the blood at regular intervals.
-
At the end of the study or when humane endpoints are reached, euthanize the mice and assess the parasite load in the brain and other tissues.
-
A "cure" is typically defined as the absence of parasites in the blood and brain at the end of the follow-up period.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of this compound action on the T. brucei proteasome.
Caption: Workflow for determining the IC50 of this compound.
Caption: Workflow for the in vivo efficacy study of this compound.
References
An In-depth Technical Guide to the 20S Proteasome Inhibitor: Bortezomib
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "20S Proteasome-IN-4" is not found in publicly available scientific literature. This guide utilizes the well-characterized, FDA-approved 20S proteasome inhibitor, Bortezomib, as a representative molecule to fulfill the user's request for an in-depth technical guide. The data and protocols provided are specific to Bortezomib and should be adapted as necessary for other compounds.
Core Compound: Bortezomib
Bortezomib is a dipeptidyl boronic acid derivative that acts as a potent, reversible, and selective inhibitor of the 26S proteasome, with its primary activity directed against the chymotrypsin-like activity of the β5 subunit within the 20S catalytic core.[1][2] Its ability to disrupt protein homeostasis in rapidly dividing cells has established it as a cornerstone therapy for multiple myeloma and other hematological malignancies.[3][4]
Mechanism of Action
Bortezomib's primary mechanism of action involves the reversible inhibition of the chymotrypsin-like activity of the 20S proteasome.[1] The boron atom in Bortezomib forms a stable complex with the N-terminal threonine residue in the active site of the β5 subunit.[1] This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell. The disruption of cellular proteostasis triggers a cascade of downstream events, including:
-
Inhibition of the NF-κB Signaling Pathway: By preventing the degradation of the inhibitory protein IκB, Bortezomib sequesters the NF-κB transcription factor in the cytoplasm, thereby inhibiting the transcription of pro-survival and pro-inflammatory genes.[5]
-
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded and ubiquitinated proteins in the endoplasmic reticulum (ER) triggers the UPR, a cellular stress response.[6][7] Prolonged UPR activation can lead to apoptosis.
-
Induction of Apoptosis: Bortezomib induces apoptosis through both intrinsic and extrinsic pathways. This is mediated by the accumulation of pro-apoptotic proteins (e.g., p53, Noxa), activation of caspases, and disruption of mitochondrial function.[1][8]
Quantitative Data
The following tables summarize the inhibitory activity and cellular effects of Bortezomib.
Table 1: Inhibitory Activity of Bortezomib against 20S Proteasome Catalytic Subunits
| Catalytic Subunit | Activity | IC50 (nM) | Ki (nM) | Reference(s) |
| β5 | Chymotrypsin-like | 6.0 - 12.05 | 0.6 - 1.6 | [9][10] |
| β1 | Caspase-like | >1800 | - | [11] |
| β2 | Trypsin-like | >1800 | - | [11] |
IC50 and Ki values can vary depending on the assay conditions and the source of the proteasome (e.g., purified enzyme vs. cell lysates).
Table 2: In Vitro Cytotoxicity of Bortezomib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference(s) |
| U266 | Multiple Myeloma | 12.05 | 24 | [10] |
| RPMI-8226 | Multiple Myeloma | 16.30 | 24 | [10] |
| PC3 | Prostate Cancer | 32.8 | 48 | [12] |
| DHL-7 | B-cell Lymphoma | 6 | 72 | [5] |
| DHL-4 | B-cell Lymphoma | 25 | 72 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Bortezomib.
Proteasome Activity Assay (Cell-Based)
This protocol is for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cultured cells using a luminogenic substrate.
Materials:
-
Proteasome-Glo™ Cell-Based Assay Reagents (Chymotrypsin-Like, Trypsin-Like, Caspase-Like) (Promega)
-
Cultured cells of interest
-
Bortezomib
-
96-well white-walled assay plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with various concentrations of Bortezomib (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for the desired time (e.g., 1, 4, or 24 hours).
-
Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions. For each assay (chymotrypsin-like, trypsin-like, caspase-like), mix the corresponding substrate with the Luciferin Detection Reagent.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Proteasome-Glo™ reagent to each well.
-
Mix the contents on a plate shaker at low speed for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of proteasome inhibition for each concentration of Bortezomib relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cultured cells of interest
-
Bortezomib
-
96-well clear-bottom assay plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well clear-bottom plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Treat cells with a range of Bortezomib concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for detecting changes in the levels of key proteins in the NF-κB signaling pathway following Bortezomib treatment.
Materials:
-
Cultured cells of interest
-
Bortezomib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with Bortezomib (e.g., 100 nM) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
For nuclear and cytoplasmic fractionation, use a commercial kit or a hypotonic buffer-based protocol.
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to Bortezomib.
Signaling Pathway Diagrams
Figure 1. Inhibition of the NF-κB signaling pathway by Bortezomib.
Figure 2. Induction of the Unfolded Protein Response (UPR) by Bortezomib.
Figure 3. Bortezomib-induced apoptosis signaling pathway.
Experimental Workflow Diagram
Figure 4. General workflow for Western Blot analysis.
References
- 1. The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Bortezomib/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced response of IRE1α/Xbp-1 signaling pathway to bortezomib contributes to drug resistance in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The proteasome inhibitor bortezomib acts independently of p53 and induces cell death via apoptosis and mitotic catastrophe in B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validate User [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]
- 11. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 12. Inhibition of Multiple Myeloma Using 5-Aza-2ʹ-Deoxycytidine and Bortezomib-Loaded Self-Assembling Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 20S Proteasome-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the 26S proteasome, a crucial component of the ubiquitin-proteasome system (UPS) responsible for the degradation of most intracellular proteins.[1][2] This system plays a vital role in maintaining cellular homeostasis by degrading damaged or unneeded proteins.[1][2] The 20S proteasome can also degrade proteins independently of ubiquitin tagging, particularly those with unstructured regions that can arise from oxidative stress, mutations, or aging.[3][4] Inhibition of the 20S proteasome disrupts these critical cellular processes, leading to the accumulation of regulatory proteins, cell cycle arrest, and apoptosis, making it a significant target for therapeutic intervention, especially in oncology.[2]
20S Proteasome-IN-4 is a potent and selective inhibitor of the 20S proteasome. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, apoptosis, and the ubiquitin-proteasome pathway.
Mechanism of Action
The 20S proteasome is a cylindrical complex composed of four stacked rings, with the proteolytic active sites located within the inner chamber.[1][5] It possesses three distinct enzymatic activities: chymotrypsin-like, trypsin-like, and caspase-like.[6][7] this compound is designed to specifically target and inhibit one or more of these catalytic activities. By blocking the proteasome's function, this compound leads to the accumulation of poly-ubiquitinated proteins, which would normally be degraded.[8][9] This disruption of protein homeostasis can trigger downstream signaling pathways that result in programmed cell death, or apoptosis.
Caption: Signaling pathway of the Ubiquitin-Proteasome System and the inhibitory action of this compound.
Physicochemical Properties
| Property | Value |
| Purity | >98% (HPLC) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mg/mL) |
| Storage | Store at -20°C, protect from light |
| Molecular Weight | [Specify Molecular Weight when known] |
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM):
-
Bring the vial of this compound to room temperature.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex briefly to fully dissolve the compound.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.[13]
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate overnight at 37°C in a humidified atmosphere.[10]
-
Read the absorbance at 570 nm using a microplate reader.[13]
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.01 | 1.18 | 94 |
| 0.1 | 0.95 | 76 |
| 1 | 0.63 | 50 |
| 10 | 0.25 | 20 |
| 100 | 0.10 | 8 |
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[14] The assay provides a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.[15]
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[16]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.[16]
-
Measure the luminescence using a luminometer.
| Concentration (µM) | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle) | 1,500 | 1.0 |
| 0.1 | 3,200 | 2.1 |
| 1 | 12,500 | 8.3 |
| 10 | 25,000 | 16.7 |
Measurement of 20S Proteasome Activity
This fluorometric assay measures the chymotrypsin-like activity of the 20S proteasome in cell lysates using a specific fluorogenic substrate (e.g., Suc-LLVY-AMC).[17][18] Cleavage of the substrate releases a fluorescent molecule.[2]
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Black 96-well plate
-
Fluorometric plate reader
Protocol:
-
Treat cells with this compound for a short duration (e.g., 2-4 hours).
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant (cell lysate).
-
Add 50 µg of protein from each sample to the wells of a black 96-well plate.
-
Add the fluorogenic substrate to a final concentration of 50 µM.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~480 nm.[18]
| Concentration (µM) | Fluorescence (RFU) | % Proteasome Activity |
| 0 (Vehicle) | 8,500 | 100 |
| 0.1 | 5,950 | 70 |
| 1 | 2,125 | 25 |
| 10 | 850 | 10 |
Western Blot for Accumulation of Ubiquitinated Proteins
Inhibition of the proteasome leads to the accumulation of poly-ubiquitinated proteins.[9] This can be detected by Western blotting using an antibody that recognizes ubiquitin.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against ubiquitin
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for the desired time (e.g., 4, 8, or 12 hours).
-
Lyse the cells in RIPA buffer.[19]
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.[20]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Caption: A general experimental workflow for the cellular characterization of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in MTT assay | Uneven cell seeding or cell clumping. | Ensure a single-cell suspension before seeding. Mix the cell suspension gently before pipetting into each well. |
| Low signal in Caspase-Glo assay | Insufficient incubation time or low apoptosis. | Increase the incubation time with the Caspase-Glo reagent (up to 3 hours). Ensure the concentration of this compound is sufficient to induce apoptosis. Use a positive control (e.g., staurosporine). |
| No change in proteasome activity | Compound is inactive or degraded. | Verify the integrity and concentration of the this compound stock solution. Use a known proteasome inhibitor (e.g., MG132) as a positive control.[21] Ensure cell lysate is prepared correctly and kept on ice. |
| No accumulation of Ub-proteins | Insufficient treatment time or concentration. | Perform a time-course experiment to determine the optimal treatment duration. Increase the concentration of this compound. Ensure the lysis buffer contains protease inhibitors. Use a high-quality primary antibody for ubiquitin. |
Conclusion
This compound is a valuable tool for investigating the role of the 20S proteasome in various cellular processes. The protocols outlined in these application notes provide a comprehensive framework for characterizing the effects of this inhibitor on cell viability, apoptosis, and the ubiquitin-proteasome pathway. Careful execution of these experiments will yield reliable and reproducible data, contributing to a deeper understanding of proteasome biology and its potential as a therapeutic target.
References
- 1. proteasome.net [proteasome.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. Regulating the 20S Proteasome Ubiquitin-Independent Degradation Pathway [mdpi.com]
- 5. Understanding the mechanism of proteasome 20S core particle gating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 7. Amplite® Fluorimetric Proteasome 20S Activity Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 8. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 11. broadpharm.com [broadpharm.com]
- 12. protocols.io [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 15. ulab360.com [ulab360.com]
- 16. promega.com [promega.com]
- 17. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ptglab.com [ptglab.com]
- 21. Allosteric regulation of the 20S proteasome by the Catalytic Core Regulators (CCRs) family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 20S Proteasome-IN-4 in Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
20S Proteasome-IN-4 is a potent, cell-permeable, and orally bioavailable inhibitor of the 20S proteasome. It exhibits remarkable selectivity for the proteasome of the protozoan parasite Trypanosoma brucei (T. b. brucei), the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness. This selectivity makes it an invaluable tool for studying the specific roles of the parasite's proteasome in its life cycle, pathogenesis, and as a potential therapeutic target. These application notes provide detailed protocols for utilizing this compound to investigate protein degradation in both biochemical and cellular contexts.
Biochemical and Cellular Activity
This compound, also referred to as compound 7 in some literature, is a brain-penetrant and parasite-selective inhibitor. It demonstrates potent inhibition of the T. b. brucei 20S proteasome's chymotrypsin-like (CT-L) activity and effectively inhibits the growth of the parasite. In mouse models of HAT, this compound has been shown to cure both the early (stage I) and late, central nervous system (stage II) stages of the disease, highlighting its potential as a therapeutic agent.
A key advantage of this compound for research is its high selectivity for the parasite proteasome over the human counterpart, with a reported selectivity of over 1000-fold. This minimizes off-target effects when studying parasite-infected mammalian systems.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (20S Proteasome CT-L) | 6.3 nM | T. b. brucei | |
| EC50 (Growth Inhibition) | <2.5 nM | T. b. brucei | |
| Selectivity | >1000-fold | T. b. brucei vs. Human |
Signaling Pathways and Experimental Workflows
Mechanism of Proteasome Inhibition
The 20S proteasome is the catalytic core of the 26S proteasome complex, which is central to the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in cell cycle progression, signal transduction, and stress response. This compound specifically targets the chymotrypsin-like activity of the β5 subunit within the 20S proteasome, leading to an accumulation of polyubiquitinated proteins and ultimately inducing cell cycle arrest and apoptosis.
Experimental Applications of 20S Proteasome Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to the 20S Proteasome and its Inhibition
The 20S proteasome is the catalytic core of the larger 26S proteasome complex, a crucial component of the cellular machinery responsible for protein degradation.[1][2] This cylindrical structure is composed of four stacked rings of protein subunits, with the proteolytic active sites located within its inner chamber.[2][3] The 20S proteasome plays a vital role in maintaining cellular homeostasis by breaking down damaged, misfolded, or unnecessary proteins into smaller peptides.[2][4] This process is essential for the regulation of numerous cellular functions, including cell cycle progression, signal transduction, and the response to cellular stress.[1][5]
Proteins are typically targeted for degradation by the 26S proteasome through a process involving tagging with ubiquitin molecules.[1][6] However, the 20S proteasome can also degrade proteins independently of ubiquitination, particularly those that are intrinsically disordered or have become unfolded due to oxidative stress.[2][4] The proteolytic activity of the 20S proteasome is categorized into three main types: chymotrypsin-like, trypsin-like, and caspase-like activities, each associated with specific catalytic β-subunits.[1][3]
Given its central role in cellular protein quality control, the proteasome has emerged as a significant target for drug development, particularly in the fields of oncology and inflammatory diseases.[7] Inhibition of the proteasome can lead to the accumulation of proteins that regulate cell growth and survival, ultimately inducing apoptosis in rapidly dividing cancer cells. This document provides an overview of the experimental applications of 20S proteasome inhibitors and detailed protocols for their characterization. While specific data for a compound named "20S Proteasome-IN-4" is not publicly available, the following notes and protocols are broadly applicable to the study of novel 20S proteasome inhibitors.
Application Notes
In Vitro Characterization of 20S Proteasome Inhibitors
A primary application of 20S proteasome inhibitors in a research setting is the detailed characterization of their inhibitory activity against the purified 20S proteasome. This typically involves enzymatic assays to determine the inhibitor's potency and selectivity for the different proteolytic activities of the proteasome.
-
Biochemical Assays: The inhibitory effect on the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome can be quantified using fluorogenic peptide substrates.[8] These assays are fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound.
-
Mechanism of Action Studies: Further biochemical experiments can elucidate the inhibitor's mechanism of action, such as whether it is a reversible or irreversible inhibitor, and whether it is competitive, non-competitive, or uncompetitive.
Cell-Based Applications
Following in vitro characterization, the effects of a 20S proteasome inhibitor are assessed in cellular models to understand its biological consequences.
-
Cell Viability and Proliferation Assays: A common application is to evaluate the inhibitor's ability to reduce the viability and inhibit the proliferation of cancer cell lines. This provides an initial indication of its potential as an anti-cancer agent.
-
Apoptosis Induction: Proteasome inhibition is known to induce apoptosis. Assays for caspase activation, DNA fragmentation (TUNEL assay), or changes in the levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) are used to quantify this effect.
-
Analysis of Protein Accumulation: A direct consequence of proteasome inhibition is the accumulation of ubiquitinated proteins and other proteasome substrates. Western blotting for total ubiquitin or specific cellular proteins known to be degraded by the proteasome (e.g., p53, cyclins) can confirm the inhibitor's on-target activity in cells.[5]
-
Signaling Pathway Modulation: By preventing the degradation of key regulatory proteins, proteasome inhibitors can modulate various signaling pathways. For example, inhibition of the proteasome can lead to the stabilization of IkB, an inhibitor of the pro-inflammatory transcription factor NF-κB, thereby blocking NF-κB signaling.
Quantitative Data Summary
The following tables provide examples of the types of quantitative data generated during the experimental evaluation of a 20S proteasome inhibitor.
Table 1: In Vitro Inhibitory Activity of a Hypothetical 20S Proteasome Inhibitor
| Proteolytic Activity | Substrate | IC50 (nM) |
| Chymotrypsin-like | Suc-LLVY-AMC | 15 |
| Trypsin-like | Boc-LRR-AMC | 250 |
| Caspase-like | Z-LLE-AMC | >1000 |
Table 2: Cellular Activity of a Hypothetical 20S Proteasome Inhibitor in a Cancer Cell Line
| Assay | Cell Line | EC50 (nM) |
| Cell Viability (72h) | HeLa | 50 |
| Caspase-3/7 Activation (24h) | HeLa | 75 |
Experimental Protocols
Protocol 1: In Vitro 20S Proteasome Activity Assay
This protocol describes a method to determine the IC50 of an inhibitor against the chymotrypsin-like activity of the purified human 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer: 25 mM HEPES, pH 7.5
-
Fluorogenic Substrate: Suc-LLVY-AMC (stock in DMSO)
-
Test Inhibitor (serial dilutions in DMSO)
-
Positive Control Inhibitor: MG132
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 480 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor and the positive control (MG132) in DMSO.
-
In a 96-well plate, add 2 µL of each inhibitor dilution or DMSO (vehicle control) to triplicate wells.
-
Add 188 µL of Assay Buffer containing 0.4 µM of purified 20S proteasome to each well and incubate for 1 hour at room temperature.[8]
-
Initiate the reaction by adding 10 µL of 1 mM Suc-LLVY-AMC substrate to each well (final concentration 50 µM).[8]
-
Immediately measure the fluorescence intensity at 37°C every 5 minutes for 60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of a 20S proteasome inhibitor on the viability of a cancer cell line.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test Inhibitor (serial dilutions in complete medium)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Absorbance plate reader (570 nm)
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of the test inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
Visualizations
Caption: Workflow for the screening and characterization of 20S proteasome inhibitors.
Caption: Simplified diagram of the Ubiquitin-Proteasome System and the site of action for a 20S proteasome inhibitor.
References
- 1. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 2. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Allosteric regulation of the 20S proteasome by the Catalytic Core Regulators (CCRs) family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 20S Proteasome-IN-4 Efficacy in Trypanosoma brucei
Audience: Researchers, scientists, and drug development professionals in the field of parasitology and drug discovery.
Introduction
20S Proteasome-IN-4 is a potent, orally active, and parasite-selective inhibitor of the 20S proteasome of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). With a reported IC50 of 6.3 nM against the T. b. brucei 20S proteasome, this compound presents a promising avenue for the development of novel therapeutics for HAT. These application notes provide a comprehensive guide to measuring the efficacy of this compound, from biochemical assays to cell-based assessments of its effects on the parasite.
Mechanism of Action: Based on evidence from related compounds like GNF6702, this compound is believed to be a non-competitive, allosteric inhibitor that targets the chymotrypsin-like activity of the parasite's 20S proteasome. It is thought to bind at the interface of the β4 and β5 subunits, inducing a conformational change that inhibits substrate cleavage. This selective inhibition leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, parasite death.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound and Control Compounds
| Compound | Target | IC50 (T. b. brucei 20S Proteasome) | EC50 (T. b. brucei Growth Inhibition) | Mechanism of Action | Selectivity |
| This compound | T. b. brucei 20S Proteasome | 6.3 nM[1] | <2.5 nM[1] | Non-competitive, allosteric inhibition of chymotrypsin-like activity | Parasite-selective |
| Bortezomib | Proteasome (Human and T. brucei) | Potent, but may not be the primary trypanocidal target[2][3] | 3.3 nM[2] | Reversible inhibitor of chymotrypsin-like activity | Non-selective |
| MG-132 | Proteasome (General) | Varies by assay | Micromolar range | Reversible inhibitor of chymotrypsin-like activity | Non-selective |
Experimental Protocols
Biochemical Assay: In Vitro 20S Proteasome Activity Assay
This protocol measures the direct inhibitory effect of this compound on the chymotrypsin-like activity of the T. brucei 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified T. brucei 20S proteasome
-
This compound
-
Bortezomib (positive control)
-
MG-132 (optional control)
-
Proteasome Assay Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), 10 mM stock in DMSO
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Protocol:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X working solution of the Suc-LLVY-AMC substrate by diluting the 10 mM stock to 20 µM in Proteasome Assay Buffer.
-
Prepare serial dilutions of this compound and Bortezomib in DMSO, then dilute further in Proteasome Assay Buffer to achieve final desired concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the appropriate compound dilution or vehicle control (DMSO in assay buffer) to each well.
-
Add 25 µL of purified T. b. brucei 20S proteasome (at a final concentration of 1-5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add 25 µL of the 2X Suc-LLVY-AMC substrate solution to each well to initiate the reaction (final substrate concentration will be 5 µM).
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Normalize the rates of the inhibitor-treated wells to the vehicle control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: T. brucei Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of bloodstream form T. brucei.
Materials:
-
Bloodstream form Trypanosoma brucei culture
-
HMI-9 medium supplemented with 10% FBS
-
This compound
-
Bortezomib (positive control)
-
Resazurin-based viability reagent (e.g., alamarBlue)
-
96-well clear-bottom black plates
-
Incubator (37°C, 5% CO2)
-
Fluorometric plate reader (Excitation: 560 nm, Emission: 590 nm)
Protocol:
-
Cell Seeding:
-
Harvest log-phase T. brucei and adjust the cell density to 2 x 10^4 cells/mL in fresh HMI-9 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Bortezomib in HMI-9 medium.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Viability Assessment:
-
Add 20 µL of the resazurin-based viability reagent to each well.
-
Incubate for an additional 4-6 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the fluorescence values of the treated wells to the vehicle control.
-
Plot the normalized values against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value.
-
Western Blot Analysis of Ubiquitinated Proteins
This protocol is used to visualize the accumulation of ubiquitinated proteins in T. brucei following treatment with this compound.
Materials:
-
Bloodstream form T. brucei culture
-
This compound
-
MG-132 (positive control for proteasome inhibition)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs).
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
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Western blot transfer system
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Anti-Ubiquitin antibody (e.g., P4D1 clone)
-
Anti-GAPDH or Anti-α-Tubulin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat T. brucei cultures with this compound (at 1x, 5x, and 10x EC50) or MG-132 (10 µM) for 4-8 hours. Include a vehicle control.
-
Harvest the cells by centrifugation, wash with PBS, and lyse the cell pellet in RIPA buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the efficacy of this compound.
Caption: Proposed signaling pathway of this compound action in T. brucei.
References
Troubleshooting & Optimization
Technical Support Center: 20S Proteasome Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 20S proteasome inhibitors in their experiments. The content is designed to address specific issues that may be encountered, from experimental setup to data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the 20S proteasome and how does it differ from the 26S proteasome?
The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins through proteolysis.[1] The 20S proteasome, also known as the core particle (CP), is the central catalytic engine. It is a cylindrical structure composed of four stacked rings that house the proteolytic active sites.[2][3] The 26S proteasome is a larger assembly formed when the 20S core particle associates with one or two 19S regulatory particles (RPs).[1][4]
The primary differences lie in their function and regulation:
-
26S Proteasome: This is the principal form involved in the ubiquitin-proteasome system (UPS). The 19S regulatory particle recognizes, unfolds, and translocates proteins tagged with ubiquitin into the 20S core for degradation in an ATP-dependent manner.[2][5]
-
20S Proteasome: The standalone 20S proteasome can degrade proteins, particularly unfolded or oxidized proteins, in a ubiquitin- and ATP-independent process.[1][5]
Q2: How do 20S proteasome inhibitors work?
20S proteasome inhibitors function by targeting the active sites within the inner beta-rings of the 20S core particle.[4] The 20S proteasome has three main types of proteolytic activity: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit).[2][3][6] Most inhibitors, such as those in the boronic acid class, primarily target the chymotrypsin-like activity, which is often the rate-limiting step in protein degradation.[2][7] By blocking these sites, the inhibitors prevent the breakdown of proteins, leading to an accumulation of polyubiquitinated proteins, cell cycle arrest, and apoptosis.[7][8]
Q3: What are the common experimental readouts for proteasome inhibition?
Common readouts include:
-
Direct Measurement of Proteasome Activity: Using fluorogenic substrates to measure the chymotrypsin-like, trypsin-like, or caspase-like activity in cell lysates or intact cells.[9][10]
-
Accumulation of Ubiquitinated Proteins: Performing Western blot analysis to detect the buildup of high-molecular-weight ubiquitin conjugates.[11][12]
-
Cell Viability and Apoptosis: Assessing the cytotoxic effects of the inhibitor using assays like MTT, WST, or CellTiter-Glo, and measuring apoptosis markers like cleaved caspase-3.[13][14]
-
ER Stress and Unfolded Protein Response (UPR): Inhibition of the proteasome disrupts protein homeostasis, leading to endoplasmic reticulum (ER) stress and activation of the UPR pathway.[8]
Signaling and Experimental Workflow Diagrams
Caption: The Ubiquitin-Proteasome System and 20S degradation pathway.
Caption: A logical workflow for troubleshooting common experimental issues.
Troubleshooting Guide
Issue 1: Inconsistent or No Proteasome Inhibition
Q: My proteasome activity assay shows little to no inhibition, or the results are not reproducible. What should I check?
A: This is a common issue that can stem from reagents, cell conditions, or the assay itself.
-
Inhibitor Integrity:
-
Solubility and Stability: Many proteasome inhibitors are dissolved in DMSO and are sensitive to repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C, protected from light.[9] Before use, ensure the DMSO is fully thawed and the solution is mixed well.[9]
-
Concentration: Double-check the calculations for your working dilutions. It is advisable to perform a dose-response curve to determine the optimal inhibitory concentration (e.g., IC50) for your specific cell line and experimental conditions.
-
-
Cellular Factors:
-
Cell Health and Passage Number: Use healthy, actively dividing cells at a consistent confluence. High-passage number cells can have altered phenotypes and drug sensitivities.
-
Inhibitor Resistance: Some cell lines can develop resistance to proteasome inhibitors, often through mutations in proteasome subunits (like PSMB5) or upregulation of the proteasome itself.[15][16]
-
-
Assay Protocol:
-
Positive Control: Always include a well-known proteasome inhibitor (e.g., MG-132 or Bortezomib) as a positive control to confirm that the assay is working correctly.[9]
-
Substrate Quality: Fluorogenic peptide substrates can degrade over time. Ensure your substrate is stored correctly and is functional.
-
Lysis Conditions: If using cell lysates, avoid using protease inhibitor cocktails during lysate preparation, as they can interfere with the proteasome activity measurement.[9]
-
Issue 2: High Cell Toxicity or Suspected Off-Target Effects
Q: I'm observing significant cell death even at low concentrations of the inhibitor, or I suspect the phenotype is not due to proteasome inhibition. How can I address this?
A: Distinguishing specific toxicity from non-specific or off-target effects is crucial.
-
Optimize Dose and Duration:
-
Dose-Response: Conduct a thorough dose-response experiment to find a concentration that inhibits the proteasome without causing immediate, widespread cell death. Sub-lethal concentrations are often sufficient to observe proteasome inhibition before recovery begins.[14][17]
-
Time-Course: Proteasome inhibition is a rapid process, but cell death can take hours. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal endpoint for your desired biological question.
-
-
Vehicle Control: Ensure that the concentration of the solvent (usually DMSO) in your vehicle control is identical to that in your treated samples and is not causing toxicity on its own.
-
Confirm Mechanism:
-
Use a Second Inhibitor: To confirm that the observed phenotype is due to proteasome inhibition, repeat the key experiment with a different, structurally unrelated proteasome inhibitor.
-
Measure Proteasome Activity: Directly correlate the observed phenotype (e.g., cell death) with the degree of proteasome inhibition measured by a functional assay.
-
Issue 3: Problems with Western Blot for Ubiquitinated Proteins
Q: I'm trying to show an accumulation of ubiquitinated proteins after inhibitor treatment, but my Western blot signal is weak or I see a smear that is hard to interpret.
A: Visualizing the accumulation of polyubiquitinated proteins requires specific protocol considerations.
-
Timing of Treatment: The accumulation of ubiquitinated proteins can be transient. A short, high-dose treatment (e.g., 4-6 hours) is often sufficient to see a robust signal before downstream effects like cell death dominate.[8]
-
Lysis and Sample Preparation:
-
Use DUB Inhibitors: During cell lysis, active deubiquitinating enzymes (DUBs) can remove ubiquitin chains from your proteins of interest. Include DUB inhibitors like N-ethylmaleimide (NEM) in your lysis buffer to preserve the ubiquitinated state.[12]
-
Boil in SDS: Immediately after lysis, add SDS-containing sample buffer and boil the samples to denature proteases and DUBs.
-
-
Western Blot Technique:
-
Gel Percentage: The polyubiquitin signal often appears as a high-molecular-weight smear. Use a gradient gel (e.g., 4-15%) or a low-percentage polyacrylamide gel to better resolve these large complexes.
-
Antibody Selection: Use a high-quality antibody specific for polyubiquitin (e.g., clones FK1 or FK2) or total ubiquitin.
-
Loading Amount: You may need to load a higher amount of total protein (30-50 µg) than for typical Western blots to detect the signal clearly.
-
Quantitative Data Summary
Table 1: Common Proteasome Inhibitors and General Working Concentrations
| Inhibitor | Class | Mechanism | Typical In Vitro Working Conc. | Notes |
| MG-132 | Peptide Aldehyde | Reversible | 1 - 10 µM | Broadly inhibits proteasome and other proteases like calpain.[16] |
| Bortezomib | Peptide Boronate | Reversible | 10 - 100 nM | Highly potent and selective; FDA-approved for multiple myeloma.[7] |
| Carfilzomib | Peptide Epoxyketone | Irreversible | 20 - 200 nM | Irreversibly binds to the β5 subunit; also FDA-approved.[14][17] |
| Epoxomicin | Epoxyketone | Irreversible | 50 - 500 nM | Highly specific, potent, and irreversible inhibitor of the 20S proteasome.[18] |
Note: Optimal concentrations are highly dependent on the cell line and assay duration. A dose-response curve is always recommended.
Key Experimental Protocols
Protocol 1: In-Cell Proteasome Activity Assay (Chymotrypsin-Like)
This protocol is adapted from commercially available kits that use a cell-permeable, fluorogenic substrate.
-
Cell Plating: Plate cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with your 20S proteasome inhibitor (and controls) at the desired concentrations for the specified duration (e.g., 1-4 hours). Include wells for vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MG-132).
-
Reagent Preparation: Prepare the assay loading solution by diluting the fluorogenic substrate (e.g., Suc-LLVY-AMC or a R110-based substrate) in the provided assay buffer according to the manufacturer's instructions.
-
Assay Reaction: Add an equal volume of the assay loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~350/440 nm for AMC or Ex/Em ~490/525 nm for R110).[9]
-
Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the inhibitor-treated wells to the vehicle control wells to calculate the percent inhibition.
Protocol 2: Cell Viability Assay (Tetrazolium Salt-Based, e.g., MTT/WST)
This protocol measures metabolic activity as an indicator of cell viability.[13]
-
Cell Plating: Plate cells in a clear 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of inhibitor concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the tetrazolium salt reagent (e.g., MTT or WST-1) to each well and incubate at 37°C for 1-4 hours, allowing viable cells to convert the salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot for Detection of Polyubiquitinated Proteins
This protocol focuses on preserving and detecting the accumulation of ubiquitinated proteins.[11][19]
-
Cell Treatment: Treat cells with the proteasome inhibitor (e.g., 10 µM MG-132) for 4-6 hours.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with a DUB inhibitor (e.g., 10 mM N-ethylmaleimide, NEM).
-
Scrape the cells, collect the lysate, and clear it by centrifugation at ~16,000 x g for 15 minutes at 4°C.[10]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load 30-50 µg of protein per lane onto a 4-15% gradient polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ubiquitin or polyubiquitin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate. The result should be a high-molecular-weight smear in the inhibitor-treated lanes.
-
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The physiological role of the free 20S proteasome under review [redoxoma.iq.usp.br]
- 6. lifesensors.com [lifesensors.com]
- 7. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Ubiquitinated Proteins [labome.com]
- 13. researchgate.net [researchgate.net]
- 14. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 [elifesciences.org]
- 15. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 16. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 | eLife [elifesciences.org]
- 18. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 20S Proteasome-IN-4 Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using 20S Proteasome-IN-4 in experimental settings. It includes frequently asked questions, troubleshooting advice, and detailed protocols to help optimize its concentration and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable inhibitor of the 20S proteasome, which is the catalytic core of the 26S proteasome complex. The proteasome is a critical component of the ubiquitin-proteasome system (UPS), responsible for degrading damaged or unnecessary proteins within the cell. By inhibiting the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome, this compound blocks protein degradation, leading to an accumulation of polyubiquitinated proteins. This disruption of protein homeostasis can induce cell cycle arrest and apoptosis.
Specifically, this compound has been identified as a brain-penetrant and orally active inhibitor of the Trypanosoma brucei 20S proteasome, making it a compound of interest for research in human African trypanosomiasis (HAT).
Q2: How should I dissolve and store this compound?
While a specific datasheet for this compound solubility is not publicly available, small molecule inhibitors of this nature are typically soluble in dimethyl sulfoxide (DMSO).
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentration, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration for my experiments?
The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Based on its known high potency against the parasitic proteasome, a low nanomolar range is a logical starting point.
-
Recommendation: Perform a dose-response experiment starting from a low concentration (e.g., 1 nM) and titrating up to a higher concentration (e.g., 1 µM) to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay.
Q4: How can I confirm that the proteasome is being inhibited in my cells?
The most common method to verify proteasome inhibition is to measure the accumulation of polyubiquitinated proteins via Western blot. Upon effective inhibition of the proteasome, the cellular machinery that tags proteins for degradation (ubiquitination) continues to function, leading to a buildup of these tagged proteins. A successful experiment will show a smear of high-molecular-weight bands when blotting with an anti-ubiquitin antibody.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect (e.g., no change in cell viability, no target protein stabilization) | 1. Concentration too low: The inhibitor concentration is insufficient to effectively block proteasome activity in your specific cell model. 2. Incubation time too short: The duration of treatment is not long enough for the downstream effects (like apoptosis) to manifest. 3. Compound instability: The inhibitor may be degrading in the culture medium over long incubation periods. 4. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms to proteasome inhibitors. | 1. Perform a dose-response curve: Test a wider range of concentrations (e.g., from 1 nM to 10 µM). 2. Perform a time-course experiment: Assess endpoints at multiple time points (e.g., 6, 12, 24, 48 hours). 3. Replenish the medium: For long-term experiments, consider replacing the medium with freshly prepared inhibitor every 24 hours. 4. Verify inhibition: Confirm target engagement by performing a Western blot for polyubiquitinated proteins. If no accumulation is observed even at high concentrations, consider an alternative inhibitor. |
| High cell death even at low concentrations | 1. High sensitivity of the cell line: Some cell types are exquisitely sensitive to proteasome inhibition. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration range: Start your dose-response experiments from a picomolar or very low nanomolar range. 2. Check final solvent concentration: Ensure the final concentration of DMSO is below 0.1% in your culture medium. Run a vehicle-only control (medium + DMSO) to confirm it is not the source of toxicity. |
| Compound precipitates in culture medium | 1. Poor solubility: The working concentration exceeds the solubility limit of the compound in the aqueous culture medium. 2. Interaction with media components: Serum proteins or other components may reduce solubility. | 1. Lower the working concentration: If possible, work at concentrations where the compound remains fully dissolved. 2. Modify stock preparation: Try warming the DMSO stock solution gently (to no more than 37°C) before diluting it into pre-warmed culture medium. Vortex immediately after dilution. 3. Reduce serum concentration: If experimentally permissible, test the experiment in lower-serum conditions. |
| Inconsistent results between experiments | 1. Inconsistent cell conditions: Variations in cell passage number, confluency, or health can alter sensitivity to treatment. 2. Stock solution degradation: Repeated freeze-thaw cycles of the main stock solution can reduce the compound's potency. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Use single-use aliquots: Prepare and use single-use aliquots of the inhibitor stock solution to ensure consistent potency. |
Data Presentation
The following tables provide a template for organizing your experimental data for this compound.
Table 1: Potency of this compound in T. b. brucei
| Parameter | Value | Target |
| IC50 | 6.3 nM | T. b. brucei 20S Proteasome |
| EC50 | <2.5 nM | T. b. brucei Growth Inhibition (24h) |
Table 2: Recommended Starting Concentrations for Dose-Response Experiments in Mammalian Cells
| Cell Type | Suggested Concentration Range | Notes |
| Cancer Cell Lines (e.g., Multiple Myeloma) | 1 nM - 1 µM | Highly sensitive to proteasome inhibition. |
| Primary Cells | 10 nM - 5 µM | Often less sensitive than immortalized cell lines. |
| Neuronal Cells | 5 nM - 2 µM | Sensitivity can vary; monitor for neurotoxicity. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration with a Cell Viability Assay
This protocol describes a method to determine the EC50 of this compound using a standard MTT or resazurin-based viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Your concentration range should span several orders of magnitude (e.g., from 2 µM down to 1 nM). Include a "vehicle-only" control (medium with the same final concentration of DMSO) and a "no-treatment" control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control medium to each well.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add the viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Normalize the results to the vehicle-only control wells (representing 100% viability). Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the EC50 value.
Protocol 2: Validating Proteasome Inhibition via Western Blot
This protocol confirms that this compound is effectively inhibiting the proteasome by detecting the accumulation of polyubiquitinated proteins.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at a concentration determined from your viability assay (e.g., 1X, 5X, and 10X the EC50 value) for a short duration (e.g., 4-6 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager. A smear of high-molecular-weight bands in the treated lanes, which is absent or faint in the control lane, indicates successful proteasome inhibition. Also probe for a loading control like GAPDH or β-actin to ensure equal loading.
Visualizations
Caption: The Ubiquitin-Proteasome System and the site of action for this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for experiments where no effect is observed.
Technical Support Center: 20S Proteasome-IN-4
Welcome to the technical support center for 20S Proteasome-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use and stability of this inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful application of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, with a focus on maintaining its stability and activity.
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | Degradation of the compound due to improper storage. | Store this compound as a lyophilized powder at -20°C or -80°C. For solutions, prepare fresh or store in small aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles. |
| Instability in aqueous solution. | Prepare stock solutions in an anhydrous solvent such as DMSO. For aqueous experimental buffers, minimize the time the compound is in solution before use. Consider the use of stabilizing excipients if prolonged aqueous stability is required.[1][2] | |
| Oxidation of the compound. | Use degassed buffers and consider adding antioxidants like ascorbic acid or tocopherol to your formulation if compatible with your experimental setup.[1] | |
| Photodegradation. | Protect the compound from light by using amber vials or by wrapping containers in foil, especially during storage and experimentation.[3] | |
| Precipitation in Solution | Poor solubility in the chosen solvent or buffer. | Optimize the solvent system. While DMSO is a common solvent for initial stock solutions, ensure the final concentration in your aqueous assay buffer does not lead to precipitation. Consider using formulation strategies like complexation with cyclodextrins to enhance solubility.[1][3] |
| pH-dependent solubility. | Determine the optimal pH range for solubility and stability. Use appropriate buffering agents to maintain the desired pH in your experimental solutions.[2][3] | |
| Inconsistent Experimental Results | Variability in compound concentration due to degradation. | Regularly assess the purity and concentration of your stock solutions using methods like HPLC.[4] |
| Interaction with other components in the assay. | Evaluate the compatibility of this compound with all excipients and components of your experimental system.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a lyophilized solid at -20°C or -80°C, protected from light and moisture. Stock solutions in anhydrous solvents like DMSO should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Q2: How can I improve the stability of this compound in my aqueous assay buffer?
A2: To improve stability in aqueous solutions, it is recommended to prepare the working solution immediately before use. If the experiment requires longer incubation times, consider formulation strategies such as the addition of stabilizing excipients like antioxidants or the use of microencapsulation techniques.[1][2] Maintaining an optimal pH with a suitable buffer system is also critical.[3]
Q3: What are the common degradation pathways for small molecule inhibitors like this compound?
A3: Common degradation pathways for small molecules include hydrolysis, oxidation, and photolysis.[1][3] Hydrolysis can occur in the presence of water, while oxidation is often triggered by exposure to oxygen and can be catalyzed by metal ions. Photolysis is degradation caused by exposure to light.
Q4: How can I assess the stability of my this compound solution?
A4: The stability of your solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[4] This method can separate the intact compound from its degradation products, allowing for quantification of the remaining active inhibitor.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Reconstitution: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber vials. Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare a solution of this compound in the desired experimental buffer at the working concentration.
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to resolve the parent compound from any potential degradants.
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Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (T=0) to determine the stability profile.
Quantitative Data Summary
The following tables provide illustrative stability data for a hypothetical small molecule inhibitor like this compound under various conditions.
Table 1: Temperature Stability of this compound in Aqueous Buffer (pH 7.4)
| Temperature | % Remaining after 8 hours | % Remaining after 24 hours |
| 4°C | 98% | 95% |
| 25°C (Room Temp) | 85% | 70% |
| 37°C | 60% | 40% |
Table 2: pH Stability of this compound in Aqueous Buffer at 25°C
| pH | % Remaining after 8 hours |
| 5.0 | 75% |
| 7.4 | 85% |
| 8.5 | 65% |
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the 20S proteasome by this compound disrupts cellular protein degradation.
Experimental Workflow Diagram
Caption: Workflow for assessing the stability of this compound using HPLC.
Logical Relationship Diagram
Caption: Key environmental factors influencing the stability of this compound.
References
Technical Support Center: 20S Proteasome Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 20S proteasome assays. While this guide addresses common problems encountered during these experiments, it is important to note that "20S Proteasome-IN-4" is not a widely documented inhibitor in the scientific literature. Therefore, the advice provided is based on general principles for working with novel or uncharacterized small molecule inhibitors of the 20S proteasome.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues you may encounter during your 20S proteasome assays.
| Problem | Possible Cause | Recommended Solution |
| No or Low Proteasome Activity | Inactive 20S Proteasome Enzyme: Repeated freeze-thaw cycles or improper storage can lead to loss of enzyme activity. | - Aliquot the 20S proteasome upon receipt and store at -80°C. - Avoid repeated freeze-thaw cycles. - Run a positive control with a known potent activator or substrate to confirm enzyme activity. |
| Substrate Degradation: The fluorogenic substrate (e.g., Suc-LLVY-AMC) may have degraded due to light exposure or improper storage. | - Store the substrate protected from light at -20°C or as recommended by the manufacturer. - Prepare fresh substrate dilutions for each experiment. | |
| Incorrect Assay Buffer: The pH or composition of the assay buffer may not be optimal for 20S proteasome activity. | - Ensure the assay buffer is at the correct pH (typically around 7.5). - For purified 20S proteasome, mild detergents like SDS (0.02-0.035%) can be used to open the gate and enhance activity.[1] | |
| Inhibitor Concentration Too High: The concentration of your test inhibitor (e.g., a novel compound like "this compound") may be too high, leading to complete inhibition. | - Perform a dose-response curve to determine the optimal inhibitor concentration. - Start with a wide range of concentrations to identify the IC50 value. | |
| High Background Fluorescence | Autofluorescence of Test Compound: Your test inhibitor may be inherently fluorescent at the excitation and emission wavelengths of the assay. | - Run a control well containing only the assay buffer and your test compound to measure its intrinsic fluorescence. - Subtract the background fluorescence from your experimental wells. |
| Contaminated Reagents or Microplate: Reagents or the microplate may be contaminated with fluorescent substances. | - Use fresh, high-quality reagents. - Use black, opaque-walled microplates specifically designed for fluorescence assays to minimize background.[2] | |
| Inconsistent or Irreproducible Results | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability between wells. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to add to your wells to minimize pipetting variability. |
| Incomplete Mixing: Reagents may not be thoroughly mixed in the wells. | - Gently tap or briefly vortex the microplate after adding all reagents to ensure proper mixing. | |
| Temperature Fluctuations: Variations in temperature during the incubation period can affect enzyme kinetics. | - Ensure a stable and consistent incubation temperature (typically 37°C).[1] | |
| Solubility Issues with the Inhibitor: The test compound may not be fully dissolved in the assay buffer, leading to inconsistent concentrations. | - Check the solubility of your inhibitor in the assay buffer. - Consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) as it can affect enzyme activity. | |
| Unexpected Activation of Proteasome | Compound-Specific Effects: Some compounds can paradoxically activate the proteasome at certain concentrations. | - Carefully review the literature for any known off-target effects of your compound class. - Perform control experiments to rule out artifacts. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the 20S proteasome in the cell?
The 20S proteasome is the catalytic core of the larger 26S proteasome complex and is responsible for the degradation of unfolded or damaged proteins in an ATP- and ubiquitin-independent manner.[1][3] This process is crucial for maintaining cellular homeostasis, regulating the cell cycle, and responding to oxidative stress.[4]
Q2: How does the 20S proteasome recognize its substrates?
The 20S proteasome recognizes and degrades proteins that have unfolded or unstructured regions.[1][3] This can be a result of cellular stress, mutations, or the protein may be intrinsically disordered.
Q3: What are the different catalytic activities of the 20S proteasome?
The 20S proteasome possesses three main proteolytic activities, each located on different beta subunits:
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Chymotrypsin-like: Cleaves after large hydrophobic residues.
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Trypsin-like: Cleaves after basic residues.
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Caspase-like (or post-glutamyl peptide hydrolase): Cleaves after acidic residues.
Q4: Why is SDS sometimes included in 20S proteasome assays?
In its latent state, the entry channel to the catalytic core of the 20S proteasome is closed. Low concentrations of Sodium Dodecyl Sulfate (SDS) can induce a conformational change that opens this gate, allowing substrates to enter and be degraded. This is often necessary for in vitro assays using purified 20S proteasome to measure its maximal activity.
Q5: My inhibitor, "this compound", is not well-characterized. How do I approach my experiments?
When working with a novel inhibitor, it is crucial to perform extensive control experiments.
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Solubility Testing: Determine the solubility of "this compound" in your assay buffer. Precipitation of the compound can lead to inaccurate results.
-
Dose-Response Curve: Perform a thorough dose-response analysis to determine the IC50 value and to identify any potential biphasic effects (activation at low concentrations, inhibition at high concentrations).
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Selectivity Profiling: If possible, test the inhibitor against other proteases to assess its selectivity for the 20S proteasome.
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Mechanism of Inhibition Studies: Conduct experiments to determine if the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive.
Experimental Protocols
Standard 20S Proteasome Activity Assay Protocol
This protocol is a general guideline for a fluorometric 20S proteasome activity assay.
Materials:
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Purified 20S Proteasome
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Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA)
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Fluorogenic Substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Test Inhibitor (e.g., "this compound")
-
Positive Control Inhibitor (e.g., MG132)
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Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare all reagents and allow them to reach room temperature.
-
Prepare a dilution series of your test inhibitor and the positive control inhibitor in assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Blank: Assay buffer only.
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Vehicle Control: Assay buffer + vehicle (e.g., DMSO).
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Test Inhibitor: Assay buffer + test inhibitor dilutions.
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Positive Control: Assay buffer + positive control inhibitor.
-
-
Add the 20S proteasome to all wells except the blank.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
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Subtract the rate of the blank from all other wells.
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Normalize the data to the vehicle control and plot the results to determine the IC50 value of your inhibitor.
Visualizations
Signaling Pathway of Proteasome-Mediated Degradation
References
Technical Support Center: Refining 20S Proteasome-IN-4 Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the potent and selective 20S proteasome inhibitor, 20S Proteasome-IN-4. The information is designed to assist in refining experimental protocols and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly specific inhibitor of the 20S proteasome complex. The 20S proteasome is the catalytic core of the larger 26S proteasome, which is a key component of the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for targeted protein degradation in eukaryotic cells. By inhibiting the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome, this inhibitor blocks the breakdown of polyubiquitinated proteins. This leads to the accumulation of proteins that are normally degraded, which can induce cell cycle arrest, apoptosis, and other cellular responses.
Q2: What are the common downstream effects of treating cells with this compound?
A2: Treatment of cells with this compound typically leads to:
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Accumulation of polyubiquitinated proteins: This is a direct consequence of proteasome inhibition and a key indicator of target engagement.
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Induction of apoptosis: The accumulation of pro-apoptotic proteins (e.g., p53, Bax, Noxa) and the disruption of cell cycle regulation trigger programmed cell death.[1]
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Cell cycle arrest: The stabilization of cell cycle inhibitors like p21 and p27 prevents cell cycle progression.[1]
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Activation of stress response pathways: Inhibition of the proteasome leads to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).
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Inhibition of the NF-κB signaling pathway: In the canonical pathway, proteasome inhibition prevents the degradation of IκBα, the inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm and prevents its nuclear translocation and subsequent activation of target genes.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of solvent added to cell cultures. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw the aliquot and warm it to room temperature.
Q4: What is a typical starting concentration range for in vitro experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. A good starting point for cell-based assays is to perform a dose-response experiment ranging from 1 nM to 10 µM. For initial experiments, concentrations between 10 nM and 1 µM are often effective at inducing a biological response.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Cell Viability Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and treatment. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS or media. | |
| No significant decrease in cell viability | Insufficient inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Cell line is resistant to proteasome inhibition. | Some cell lines have inherent resistance. Confirm target engagement by Western blot for ubiquitin accumulation. Consider using a more sensitive cell line as a positive control. | |
| Inactive inhibitor. | Ensure the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles. | |
| Unexpected increase in viability at low concentrations | Hormesis effect. | This can sometimes be observed. Focus on the dose-dependent decrease in viability at higher concentrations. |
Western Blotting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No accumulation of polyubiquitinated proteins | Ineffective proteasome inhibition. | Increase the concentration of this compound and/or the treatment duration. Confirm inhibitor activity with a proteasome activity assay. |
| Poor antibody quality. | Use a high-quality, validated antibody for ubiquitin. | |
| Inefficient lysis. | Use a lysis buffer containing a deubiquitinase (DUB) inhibitor (e.g., NEM) to prevent the removal of ubiquitin chains during sample preparation. | |
| Smeary or unresolved ubiquitin bands | High levels of ubiquitinated proteins. | Load less protein on the gel. Use a lower percentage acrylamide gel for better resolution of high molecular weight proteins. |
| Decreased levels of a specific protein of interest | The protein is not a substrate of the proteasome or is degraded by an alternative pathway. | Not all proteins are degraded by the proteasome. Consider other degradation pathways like autophagy or lysosomal degradation. |
| Inconsistent loading control levels | Loading control protein is affected by proteasome inhibition. | Some common loading controls (e.g., GAPDH, actin) can be affected. Validate your loading control or use a total protein stain (e.g., Ponceau S) for normalization. |
Proteasome Activity Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence/luminescence | Contaminants in the sample or reagents. | Use fresh, high-quality reagents. Include a "no enzyme" control to determine background signal. |
| Non-specific protease activity. | The provided assay kits usually include a specific proteasome inhibitor as a control to differentiate proteasome activity from other proteases. | |
| Low signal or no activity detected | Insufficient amount of proteasome in the lysate. | Increase the amount of cell lysate used in the assay. Prepare fresh lysates and ensure they are kept on ice. |
| Inactive substrate or proteasome. | Ensure the fluorogenic substrate has been stored correctly (protected from light). Avoid repeated freeze-thaw cycles of cell lysates. | |
| Incomplete inhibition with this compound | Insufficient inhibitor concentration. | Perform a dose-response of the inhibitor in the assay to determine the IC50. |
| Assay conditions are not optimal. | Ensure the assay buffer pH and temperature are optimal for proteasome activity as per the manufacturer's instructions. |
Data Presentation
The following tables provide representative quantitative data for a potent and selective 20S proteasome inhibitor, which can be used as a reference for experiments with this compound.
Table 1: IC50 Values for Cell Viability in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Cancer | 25 |
| MCF-7 | Breast Cancer | 50 |
| PC-3 | Prostate Cancer | 75 |
| A549 | Lung Cancer | 100 |
| K562 | Leukemia | 15 |
Table 2: Time-Course of Polyubiquitinated Protein Accumulation in HCT-116 Cells (Treated with 100 nM Inhibitor)
| Treatment Time (hours) | Fold Increase in Polyubiquitin Signal (vs. Control) |
| 0 | 1.0 |
| 2 | 3.5 |
| 4 | 8.2 |
| 8 | 15.6 |
| 16 | 20.1 |
| 24 | 18.5 |
Table 3: Effect of Inhibitor on Proteasome Chymotrypsin-Like Activity in Cell Lysates
| Inhibitor Concentration (nM) | % Inhibition of Proteasome Activity |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 70 |
| 100 | 95 |
| 1000 | 99 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Materials:
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Cells of interest
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This compound
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96-well cell culture plates
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Complete growth medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Microplate reader
Methodology:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
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Prepare serial dilutions of this compound in complete growth medium.
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Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Polyubiquitin Accumulation
Materials:
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Cells of interest
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This compound
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6-well cell culture plates
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and a DUB inhibitor (e.g., 10 mM N-ethylmaleimide - NEM)
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against ubiquitin
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Methodology:
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with this compound at the desired concentrations and for the desired time points.
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Wash cells with ice-cold PBS and lyse them in lysis buffer.
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Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Determine the protein concentration of the supernatant using a BCA assay.
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Normalize protein concentrations and prepare samples with Laemmli sample buffer.
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Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Proteasome Activity Assay (Fluorometric)
Materials:
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Cells of interest
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This compound
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Assay buffer (provided with the kit)
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Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
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Positive control (e.g., purified 20S proteasome or active cell lysate)
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Specific proteasome inhibitor (for control)
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Black 96-well plate
-
Fluorometric plate reader
Methodology:
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Prepare cell lysates from treated and untreated cells in a non-denaturing lysis buffer. Keep lysates on ice.
-
Determine the protein concentration of the lysates.
-
In a black 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.
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Add assay buffer to bring the volume to 100 µL.
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Include a positive control and a negative control (lysate treated with a known potent proteasome inhibitor).
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Add the fluorogenic substrate to all wells.
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Incubate the plate at 37°C, protected from light, for 30-60 minutes.
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Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
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Calculate proteasome activity relative to the untreated control.
Visualizations
Caption: Experimental workflow for utilizing this compound.
Caption: Inhibition of the canonical NF-κB signaling pathway.
Caption: Induction of apoptosis via proteasome inhibition.
References
20S Proteasome-IN-4 off-target effects mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of 20S Proteasome-IN-4 and ensure data accuracy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the 20S proteasome, the catalytic core of the 26S proteasome. The 20S proteasome is a cylindrical complex responsible for degrading unfolded or damaged proteins in an ATP and ubiquitin-independent manner.[1][2][3] It possesses three main catalytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit).[2][4][5] this compound primarily targets the chymotrypsin-like activity of the β5 subunit, which is often the rate-limiting step in protein degradation.[4]
Q2: What are the potential sources of off-target effects with this compound?
A2: Off-target effects can arise from several factors. Small molecule inhibitors may bind to proteins with similar structural folds or binding pockets, such as certain kinases. Non-specific binding can also occur due to hydrophobic interactions or charge-based interactions between the compound and other cellular components.[6][7][8] For proteasome inhibitors, off-target effects have been associated with peripheral neuropathy, highlighting the importance of assessing inhibitor selectivity.[9]
Q3: How can I determine if the observed cellular phenotype is a result of an off-target effect?
A3: A multi-pronged approach is recommended. This includes performing dose-response experiments to ensure the phenotype correlates with the IC50 for 20S proteasome inhibition, using a structurally distinct 20S proteasome inhibitor to see if the same phenotype is produced, and conducting washout experiments. Additionally, analyzing the activation of known off-target pathways via methods like Western blotting can provide direct evidence.
Q4: What is a recommended starting concentration for my in vitro experiments?
A4: The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. We recommend starting with a concentration range that brackets the IC50 value for the chymotrypsin-like activity. A typical starting range might be from 10 nM to 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity in my cell line.
Possible Cause: Off-target effects on essential cellular kinases or other proteins.
Troubleshooting Steps:
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Confirm On-Target Activity: Verify that this compound is inhibiting the proteasome at the concentrations used. This can be done using a proteasome activity assay.
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Review Kinase Selectivity Profile: Compare the cytotoxic concentration with the IC50 values for off-target kinases (see Table 1). If there is an overlap, the cytotoxicity may be due to inhibition of one or more of these kinases.
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Reduce Compound Concentration: Determine the minimal effective concentration for proteasome inhibition in your specific cell line to minimize off-target effects.
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Use a Control Compound: Employ a structurally different proteasome inhibitor to see if it recapitulates the same level of cytotoxicity.
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Analyze Downstream Pathways: Use Western blotting to check for the inhibition of known off-target kinase pathways (e.g., phosphorylation status of downstream targets).
Issue 2: Inconsistent results between experimental replicates.
Possible Cause: Issues with compound stability, solubility, or non-specific binding to labware.
Troubleshooting Steps:
-
Check Compound Solubility: Visually inspect your stock solutions and working dilutions for any precipitation. If solubility is an issue, consider using a different solvent or preparing fresh solutions for each experiment.
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Minimize Non-Specific Binding: To prevent the compound from adhering to plasticware, consider using low-adhesion microplates and pipette tips. Including a low concentration of a non-ionic surfactant like Tween 20 (e.g., 0.01%) in your assay buffer can also help.[7] The addition of a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) can also mitigate non-specific binding.[6]
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Ensure pH and Salt Concentration Consistency: The pH and salt concentration of your buffers can influence non-specific interactions.[6][7] Ensure these are consistent across all experiments.
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Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution to avoid issues with compound degradation.
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Target Class |
| 20S Proteasome (β5, Chymotrypsin-like) | 15 | Primary Target |
| 20S Proteasome (β2, Trypsin-like) | > 10,000 | Proteasome |
| 20S Proteasome (β1, Caspase-like) | > 10,000 | Proteasome |
| Kinase A | 250 | Off-Target |
| Kinase B | 800 | Off-Target |
| Kinase C | > 5,000 | Off-Target |
| Serine Protease X | > 10,000 | Protease |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blot Analysis of Off-Target Kinase Pathway Activation
Objective: To determine if this compound treatment affects the phosphorylation status of a downstream target of a known off-target kinase.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the kinase target overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the results.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the kinase target to normalize for protein loading.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. scispace.com [scispace.com]
- 2. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into Substrate Recognition and Processing by the 20S Proteasome [mdpi.com]
- 4. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 5. Identification of the yeast 20S proteasome catalytic centers and subunit interactions required for active-site formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise in 20S Proteasome-IN-4 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 20S proteasome assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a 20S proteasome activity assay?
A common method for measuring 20S proteasome activity involves the use of a fluorogenic peptide substrate. This substrate consists of a short peptide sequence recognized by the proteasome, linked to a fluorescent molecule like 7-amino-4-methylcoumarin (AMC) or rhodamine 110 (R110). When the proteasome cleaves the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to the proteasome's enzymatic activity.
Q2: What are the different catalytic activities of the 20S proteasome?
The 20S proteasome possesses three main proteolytic activities, each associated with specific beta subunits within its core structure:
-
Chymotrypsin-like (CT-L): Cleaves after large, hydrophobic residues. This is often the most dominant and frequently assayed activity.
-
Trypsin-like (T-L): Cleaves after basic residues.
-
Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Cleaves after acidic residues.
Q3: What is the purpose of including a proteasome inhibitor in the assay?
A specific proteasome inhibitor, such as MG-132, is used as a negative control. By comparing the signal in the presence and absence of the inhibitor, you can determine the portion of the signal that is specifically due to proteasome activity. This is crucial for calculating the net proteasome activity and assessing the true signal-to-noise ratio.
Q4: Can I use crude cell lysates in a 20S proteasome assay?
Yes, crude cell or tissue lysates can be used. However, it is important to be aware of potential interfering substances. Lipids, for instance, can interfere with the assay and may need to be removed, for example, by passing the lysate through cheesecloth.[1][2] Additionally, endogenous enzymes in the lysate could potentially cleave the substrate, leading to a high background signal.
Q5: How does the 20S proteasome recognize its substrates without ubiquitin?
Unlike the 26S proteasome, which primarily degrades ubiquitin-tagged proteins, the 20S proteasome degrades proteins in a ubiquitin- and ATP-independent manner.[1][3] It typically recognizes and degrades proteins that are unfolded, intrinsically disordered, or have been damaged by oxidative stress.[4][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during 20S proteasome assays, focusing on improving the signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| Low Signal or No Activity | Inactive 20S Proteasome Enzyme: Improper storage or repeated freeze-thaw cycles can lead to loss of enzyme activity. | Aliquot the purified 20S proteasome upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use. |
| Substrate Degradation: The fluorogenic substrate may be degraded due to improper storage or light exposure. | Store the substrate protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment. | |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can inhibit enzyme activity. | Ensure the assay buffer is at the optimal pH (typically around 7.5) and the incubation is performed at the recommended temperature (usually 37°C). | |
| Insufficient Enzyme or Substrate Concentration: The concentration of the enzyme or substrate may be too low to generate a detectable signal. | Optimize the concentrations of both the 20S proteasome and the fluorogenic substrate. Perform a titration of each component to find the optimal working concentration. | |
| High Background Signal | Autohydrolysis of Substrate: The fluorogenic substrate may be unstable and hydrolyze spontaneously, leading to a high background signal. | Run a "substrate only" control (assay buffer + substrate, no enzyme) to measure the rate of spontaneous hydrolysis. Subtract this background from all measurements. |
| Contaminating Proteases in Lysate: If using cell or tissue lysates, other proteases may cleave the substrate. | Include a proteasome-specific inhibitor (e.g., MG-132) control. The difference in signal between the inhibited and uninhibited samples represents the proteasome-specific activity. | |
| Autofluorescence of Compounds: Test compounds may be fluorescent at the excitation and emission wavelengths of the assay. | Screen all test compounds for intrinsic fluorescence at the assay wavelengths and subtract this from the experimental wells. | |
| Microplate Interference: The type of microplate used can significantly affect fluorescence readings and proteasome activity.[7] | Use black, opaque-bottom microplates to minimize background fluorescence and well-to-well crosstalk.[7] It is recommended to test different types of plates (e.g., medium-binding vs. low-binding) to find the one that provides the best signal-to-noise ratio for your specific assay.[7] | |
| Inconsistent Results/Poor Reproducibility | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting steps and ensure consistency across wells. |
| Well-to-Well Variation: Differences in temperature or evaporation across the plate can cause variability. | Ensure the plate is incubated in a humidified chamber to prevent evaporation. Allow all reagents and the plate to come to room temperature before starting the assay. | |
| Precipitation of Compounds: Test compounds may precipitate in the assay buffer, interfering with the optical readings. | Check the solubility of your test compounds in the assay buffer. If necessary, use a co-solvent like DMSO, but keep the final concentration low (typically <1%) as it can affect enzyme activity. |
Experimental Protocols
Key Experiment: In Vitro 20S Proteasome Activity Assay
This protocol describes a standard method for measuring the chymotrypsin-like activity of purified 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S Proteasome
-
Fluorogenic Substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Proteasome Inhibitor (e.g., MG-132)
-
Black, opaque-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the 20S proteasome, substrate, and inhibitor to their final working concentrations in assay buffer immediately before use.
-
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add the test compound or vehicle control to the appropriate wells.
-
Add the proteasome inhibitor to the negative control wells.
-
Add the purified 20S proteasome to all wells except the "no enzyme" and "substrate only" controls.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC-based substrates.
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the "substrate only" control from all other wells.
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Calculate the net proteasome activity by subtracting the rate of the inhibitor-treated wells from the rate of the untreated wells.
-
Visualizations
Caption: Experimental workflow for a 20S proteasome activity assay.
Caption: Troubleshooting logic for common 20S proteasome assay issues.
Caption: Ubiquitin-independent degradation pathway by the 20S proteasome.
References
- 1. biorxiv.org [biorxiv.org]
- 2. lifesensors.com [lifesensors.com]
- 3. ubpbio.com [ubpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the proteasome to brighten the end of the journey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 20S Proteasome-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using 20S Proteasome-IN-4. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable inhibitor of the 20S proteasome. The 20S proteasome is the catalytic core of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS) responsible for the degradation of most intracellular proteins. The 20S proteasome itself can degrade unfolded or damaged proteins in an ATP- and ubiquitin-independent manner. It possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. Inhibition of these activities by this compound leads to the accumulation of proteins that would normally be degraded, which can induce cellular stress, cell cycle arrest, and apoptosis.
Q2: What is the reported selectivity of this compound?
Q3: What are the common applications of this compound in research?
A3: As a proteasome inhibitor, this compound can be used in a variety of research applications, including:
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Cancer Biology: Investigating the role of the proteasome in the survival and proliferation of cancer cells. Many cancer cells are particularly sensitive to proteasome inhibition due to their high protein turnover rate.
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Neurodegenerative Diseases: Studying the accumulation of misfolded proteins, a hallmark of diseases like Alzheimer's and Parkinson's.
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Immunology: Exploring the role of the proteasome in antigen presentation and immune cell function.
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Cell Biology: As a tool to study the ubiquitin-proteasome system and its role in various cellular processes like cell cycle control and signal transduction.
Q4: How should I prepare and store this compound?
A4: For specific solubility and storage instructions, always refer to the manufacturer's datasheet. Generally, proteasome inhibitors are dissolved in a non-aqueous solvent like DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C and protected from light. For experiments, the stock solution is diluted to the final working concentration in cell culture medium. It is important to note that repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity or Cell Death
Q: I treated my cells with this compound and observed massive cell death, even at low concentrations. What could be the cause?
A: Unexpectedly high cytotoxicity is a common issue when working with potent proteasome inhibitors. Here are some potential causes and troubleshooting steps:
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High Sensitivity of Cell Line: Different cell lines exhibit varying sensitivities to proteasome inhibition. Your cell line may be particularly dependent on high proteasome activity for survival.
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Solution: Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for cytotoxicity in your specific cell line. This will help you identify a suitable concentration range for your experiments.
-
-
Incorrect Concentration: Errors in calculating the dilution from the stock solution can lead to a much higher final concentration than intended.
-
Solution: Double-check your calculations and ensure that your pipetting is accurate. It is also good practice to prepare fresh dilutions for each experiment.
-
-
Solvent Toxicity: If the concentration of the solvent (e.g., DMSO) in your final working solution is too high, it can cause cytotoxicity.
-
Solution: Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Always include a vehicle control (medium with the same concentration of solvent but without the inhibitor) in your experiments.
-
-
Prolonged Incubation Time: Continuous exposure to a proteasome inhibitor can lead to the accumulation of toxic proteins and ultimately, cell death.
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Solution: Consider reducing the incubation time. A time-course experiment can help you determine the optimal duration of treatment to achieve the desired effect without causing excessive cell death.
-
Caption: Workflow for a dose-response experiment to determine the EC50 of this compound.
Issue 2: No Observable Effect of the Inhibitor
Q: I don't see any changes in my cells after treatment with this compound. How can I confirm that the inhibitor is active?
A: If you are not observing the expected phenotype, it is crucial to verify the activity of the inhibitor in your experimental system.
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Insufficient Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be too short to induce a measurable effect.
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Solution: Increase the concentration of this compound and/or extend the incubation time. Refer to your dose-response and time-course experiments to guide your adjustments.
-
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Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling.
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Solution: Use a fresh vial of the inhibitor or prepare a new stock solution. To confirm its activity, you can perform a direct in vitro proteasome activity assay or a Western blot for ubiquitinated proteins.
-
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Cellular Resistance: Some cell lines may have intrinsic or acquired resistance to proteasome inhibitors.
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Solution: Confirm proteasome inhibition by Western blotting for the accumulation of poly-ubiquitinated proteins. If you see an accumulation of these proteins, the inhibitor is working, but your cells may not be sensitive to its downstream effects. You may need to try a different cell line or a combination treatment.
-
Caption: Troubleshooting logic for the absence of an effect from this compound.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Mammalian Cell Lines
| Cell Line | Tissue of Origin | EC50 (nM) after 48h |
| HeLa | Cervical Cancer | Data not available |
| HEK293 | Human Embryonic Kidney | Data not available |
| MCF7 | Breast Cancer | Data not available |
| PC-3 | Prostate Cancer | Data not available |
| SH-SY5Y | Neuroblastoma | Data not available |
Note: The EC50 values for this compound in mammalian cell lines are not widely published. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Table 2: Example Data from a Dose-Response Experiment
| Concentration (nM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.1 | 4.8 |
| 10 | 85.3 | 6.1 |
| 50 | 52.7 | 5.5 |
| 100 | 25.4 | 4.2 |
| 500 | 5.1 | 2.3 |
This table represents example data from a cell viability assay (e.g., MTT) on a hypothetical mammalian cell line treated with this compound for 48 hours. From such data, an EC50 value can be calculated.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot for Ubiquitinated Proteins
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: An accumulation of a high-molecular-weight smear in the lanes of treated samples indicates an increase in poly-ubiquitinated proteins and successful proteasome inhibition.
Signaling Pathway
The Ubiquitin-Proteasome System and the Effect of this compound
Caption: Inhibition of the 20S proteasome by this compound disrupts protein degradation, leading to the accumulation of poly-ubiquitinated proteins and induction of apoptosis.
References
20S Proteasome-IN-4 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 20S Proteasome-IN-4.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound (also referred to as Compound 7) is a potent, brain-penetrant, and orally active inhibitor of the 20S proteasome.[1] It exhibits high selectivity for the Trypanosoma brucei brucei (T.b. brucei) 20S proteasome, the causative agent of human African trypanosomiasis (HAT), also known as sleeping sickness.[1] Its primary research application is in the study of HAT and the development of novel therapeutics against this disease.[1]
2. What is the mechanism of action of this compound?
This compound functions by directly inhibiting the catalytic activity of the 20S proteasome core particle.[1] The 20S proteasome is responsible for the degradation of unfolded or damaged proteins in a ubiquitin- and ATP-independent manner.[2][3][4] By inhibiting this essential cellular process in T. b. brucei, the compound disrupts protein homeostasis, leading to parasite death.
3. What are the key quantitative parameters for this compound?
The following table summarizes the key inhibitory concentrations for this compound.
| Parameter | Value | Target |
| IC50 | 6.3 nM | T. b. brucei 20S proteasome |
| EC50 | <2.5 nM | T. b. brucei growth inhibition (24 h) |
4. How should I prepare a stock solution of this compound?
For laboratory use, it is recommended to first dissolve this compound in a solvent such as DMSO to create a concentrated stock solution. Further dilutions into aqueous buffers or cell culture media can then be made from this stock. For in vivo studies, the compound has been administered orally, suggesting it can be formulated for aqueous delivery.[1] Always refer to the manufacturer's datasheet for specific solubility information.
5. What are the appropriate experimental controls when using this compound?
To ensure the validity of your experimental results, the following controls are essential:
-
Vehicle Control: Treat a set of cells or a biochemical reaction with the same final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This accounts for any effects of the solvent itself.
-
Positive Control (Inhibitor): Use a well-characterized, broad-spectrum proteasome inhibitor (e.g., MG132 or Bortezomib) to confirm that the experimental system is responsive to proteasome inhibition.
-
Negative Control (Assay-dependent):
-
Cell-based assays: Include an untreated cell population to establish a baseline for viability, proliferation, or the signaling pathway under investigation.
-
In vitro assays: A reaction with no inhibitor will establish the maximal enzyme activity.
-
-
Selectivity Control: If possible, compare the effects of this compound on the parasite proteasome with its effects on the human 20S proteasome to confirm its selectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of parasite growth in cell culture. | Inhibitor degradation: The compound may be unstable in the culture medium over long incubation times. | - Reduce the incubation time or replenish the inhibitor during the experiment.- Prepare fresh dilutions from the stock solution for each experiment. |
| Incorrect concentration: The final concentration of the inhibitor may be too low. | - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific parasite strain and culture conditions. | |
| Cell density: High cell density can reduce the effective concentration of the inhibitor per cell. | - Optimize the cell seeding density for your assay. | |
| Inconsistent results between experiments. | Inhibitor precipitation: The inhibitor may have precipitated out of solution upon dilution into aqueous buffer or media. | - Visually inspect for any precipitate after dilution.- Consider using a different solvent or a lower final concentration. |
| Variability in stock solution: The stock solution may not be homogeneous or may have degraded over time. | - Ensure the stock solution is fully dissolved and well-mixed before use.- Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. | |
| Toxicity observed in mammalian host cells. | Off-target effects: Although selective, high concentrations of the inhibitor may affect the host cell proteasome or other cellular targets. | - Perform a dose-response experiment on the relevant mammalian cell line to determine the cytotoxic concentration.- Ensure the working concentration is well below the cytotoxic threshold for host cells while remaining effective against the parasite. |
| Difficulty in measuring 20S proteasome activity in vitro. | Incorrect substrate: The fluorogenic substrate may not be optimal for the T.b. brucei proteasome. | - While Suc-LLVY-AMC is a common substrate for the chymotrypsin-like activity of the 20S proteasome, consult the literature for substrates validated for the parasite's proteasome. |
| Inactive enzyme: The purified 20S proteasome may have lost activity. | - Use a positive control inhibitor to ensure the enzyme is active.- Handle the purified enzyme according to the manufacturer's instructions, avoiding repeated freeze-thaw cycles. |
Experimental Protocols & Visualizations
Detailed Methodology: In Vitro 20S Proteasome Activity Assay
This protocol describes a general method for measuring the chymotrypsin-like activity of the 20S proteasome and assessing the inhibitory effect of this compound.
Materials:
-
Purified T. b. brucei 20S proteasome
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
DMSO (for dissolving inhibitor and substrate)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Suc-LLVY-AMC in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a working solution of Suc-LLVY-AMC in Assay Buffer (e.g., 100 µM).
-
Dilute the purified 20S proteasome to the desired concentration in ice-cold Assay Buffer.
-
-
Set up the Assay Plate:
-
Add the serially diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add the diluted 20S proteasome to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the Suc-LLVY-AMC working solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorometric plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of protein degradation by this compound.
Caption: General experimental workflow using this compound.
References
Validation & Comparative
A Comparative Guide to Validating Proteasome Inhibition: 20S Proteasome Inhibitor vs. siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the 20S proteasome: pharmacological inhibition using a chemical inhibitor and genetic knockdown using small interfering RNA (siRNA). As a representative example of a 20S proteasome inhibitor, we will focus on Bortezomib, a well-characterized compound that primarily targets the chymotrypsin-like activity of the proteasome subunit beta type-5 (PSMB5). This will be compared with siRNA-mediated silencing of the PSMB5 gene.
The validation of a small molecule inhibitor's effects with a genetic approach like siRNA is crucial for confirming on-target activity and ruling out potential off-target effects of the chemical compound. This guide offers experimental data, detailed protocols, and visual workflows to assist researchers in designing and interpreting such validation studies.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative effects of Bortezomib treatment versus PSMB5 siRNA knockdown on various cellular processes, primarily in cancer cell lines. These data illustrate how both methods can lead to similar phenotypic outcomes, thereby validating the on-target effect of the inhibitor.
| Parameter | Cell Line | Bortezomib Treatment | PSMB5 siRNA Knockdown | Outcome & Interpretation |
| Proteasome Activity | AMO-bzb (Multiple Myeloma) | >50% reduction with 2.5 nM Bortezomib | Significant reduction in proteasome activity | Both methods effectively reduce the chymotrypsin-like activity of the proteasome. |
| Cell Viability | FISS (Feline Injection Site Sarcoma) | IC50 of 17.46 nM at 48 hours | Not Applicable (species-specific) | Demonstrates dose-dependent cytotoxicity of the inhibitor. |
| Cell Viability | MG-63, HOS (Osteosarcoma) | Dose-dependent decrease in proliferation (5-10 nM) | Sensitizes cells to lower concentrations of Bortezomib | Knockdown of the target validates its role in cell survival and inhibitor sensitivity. |
| Apoptosis | MG-63, HOS (Osteosarcoma) | Increased Caspase 3 activity with 10 nM Bortezomib | Increased Caspase 3 activity, especially in combination with Bortezomib | Both approaches induce apoptosis, confirming the proteasome's role in cell survival. |
| Protein Expression | Multiple Myeloma Cell Lines | Accumulation of ubiquitinated proteins | Not directly measured, but expected to have a similar effect | Inhibition of proteasome function leads to the buildup of proteins targeted for degradation. |
| Gene Expression | Multiple Myeloma Cell Lines | Downregulation of PSMB5 expression (3-fold) after CDK5 siRNA, sensitizing to Bortezomib | Direct knockdown of PSMB5 mRNA and protein | Confirms the ability of siRNA to specifically reduce the target's expression. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Pharmacological Inhibition with Bortezomib
This protocol outlines the general steps for treating mammalian cells with Bortezomib to assess its effects on cell viability and proteasome activity.
-
Cell Culture: Plate cells (e.g., multiple myeloma or osteosarcoma cell lines) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Bortezomib Preparation: Prepare a stock solution of Bortezomib in DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 nM to 1 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Bortezomib. Include a vehicle control (DMSO) at the same concentration as the highest Bortezomib dose.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis:
-
Cell Viability (MTT/CCK-8 Assay): Add the viability reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Proteasome Activity Assay: Lyse the cells and measure the chymotrypsin-like activity using a fluorogenic substrate such as Suc-LLVY-AMC. Measure the fluorescence using a fluorometer.[1][2]
-
Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against ubiquitinated proteins, PSMB5, and apoptotic markers (e.g., cleaved caspase-3).
-
2. siRNA-Mediated Knockdown of PSMB5
This protocol describes the general procedure for transfecting mammalian cells with siRNA targeting the PSMB5 gene.
-
siRNA Preparation: Resuspend lyophilized siRNA targeting PSMB5 and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute the PSMB5 siRNA or control siRNA in an appropriate volume of serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in a drop-wise manner.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Validation of Knockdown and Phenotypic Analysis:
-
qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the mRNA levels of PSMB5.
-
Western Blotting: Prepare cell lysates and perform Western blotting with an antibody against PSMB5 to confirm the reduction in protein levels.[3]
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Phenotypic Assays: After confirming knockdown, perform functional assays such as cell viability, apoptosis, and proteasome activity assays as described in the previous protocol. For validation studies, cells can be treated with Bortezomib after siRNA transfection to assess sensitization.[3]
-
Mandatory Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System
The following diagram illustrates the central role of the 20S proteasome in protein degradation and the points of intervention for a chemical inhibitor and siRNA.
Caption: The Ubiquitin-Proteasome Pathway and points of intervention.
Experimental Workflow: Validating a 20S Proteasome Inhibitor
This diagram outlines a logical workflow for validating the on-target effects of a 20S proteasome inhibitor using siRNA.
Caption: Experimental workflow for inhibitor validation with siRNA.
References
A Head-to-Head Comparison of Proteasome Inhibitors: 20S Proteasome-IN-4 vs. MG132
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two proteasome inhibitors, 20S Proteasome-IN-4 and MG132. While MG132 is a well-characterized and widely used tool in cell biology, this compound is a more novel agent with a specific reported activity against parasitic proteasomes. This document aims to present the available data for both compounds, highlight the current gaps in knowledge for a direct comparison, and provide detailed experimental protocols for researchers wishing to evaluate these inhibitors in their own systems.
Executive Summary
MG132 is a potent, reversible, and cell-permeable peptide aldehyde that inhibits the 26S proteasome, which contains the 20S catalytic core. It primarily targets the chymotrypsin-like (β5) subunit at nanomolar concentrations but can also inhibit other proteasome subunits and off-target proteases like calpains at higher concentrations. In contrast, this compound is a brain-penetrant and orally active inhibitor reported to be highly potent against the 20S proteasome of the parasite Trypanosoma brucei.
Crucially, there is a lack of publicly available data on the inhibitory activity and selectivity of this compound against the human 20S proteasome and its specific subunits. Therefore, a direct quantitative comparison of potency and selectivity between the two compounds for applications in human cell research cannot be definitively made at this time. This guide presents the known characteristics of each compound and provides a framework for their comparative evaluation.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and MG132.
Table 1: Potency and Selectivity
| Parameter | This compound | MG132 |
| Mechanism of Action | 20S Proteasome Inhibitor | Peptide aldehyde; reversible inhibitor of the 26S proteasome |
| Primary Target | T. b. brucei 20S Proteasome | Chymotrypsin-like (β5) subunit of the 20S proteasome[1] |
| IC50 (Proteasome) | 6.3 nM (T. b. brucei 20S) | 100 nM (overall proteasome)[2][3] |
| Ki | Not Reported | 4 nM |
| Off-Target Inhibition | Not Reported | Calpains (IC50 = 1.2 µM)[2][3], Cathepsins[1] |
| Subunit Selectivity | Not Reported for human proteasome | Primarily β5; inhibits β1 and β2 at higher concentrations (µM range)[1] |
Table 2: Effects on Human Cell Lines
| Parameter | This compound | MG132 |
| Cell Lines Tested | Not Reported | Various, including Human Pulmonary Fibroblasts, HCT-116, HEK293, MCF7, MDA-MB-231, C6 glioma, and esophageal squamous cell carcinoma lines[4][5][6] |
| Reported IC50 | Not Reported | ~20 µM (Human Pulmonary Fibroblasts, 24h)[4], 0.82 µM (HCT-116, 72h), 0.6 µM (HEK293), 12.9 µM (MCF7, 48h), 13.9 µM (MDA-MB-231, 48h)[6], 18.5 µM (C6 glioma, 24h)[4] |
Mechanism of Action and Signaling Pathway
Both inhibitors target the proteasome, a critical component of the ubiquitin-proteasome system (UPS), which is the primary pathway for regulated protein degradation in eukaryotic cells. By inhibiting the proteasome, these compounds lead to the accumulation of polyubiquitinated proteins, disrupting cellular homeostasis and inducing cellular stress, which can ultimately lead to apoptosis.
Caption: The Ubiquitin-Proteasome Pathway and points of inhibition.
Experimental Protocols
To facilitate a direct comparison of this compound and MG132, detailed protocols for key experiments are provided below.
In Vitro Proteasome Activity Assay
This assay measures the ability of the inhibitors to block the catalytic activity of purified 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic proteasome substrates for each subunit:
-
Chymotrypsin-like (β5): Suc-LLVY-AMC
-
Trypsin-like (β2): Boc-LRR-AMC
-
Caspase-like (β1): Z-LLE-AMC
-
-
Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, pH 7.5)
-
This compound and MG132
-
DMSO (for inhibitor dilution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and MG132 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted inhibitors to the respective wells. Include a DMSO-only control.
-
Add the purified human 20S proteasome to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
To initiate the reaction, add the specific fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay
This assay determines the cytotoxic effects of the inhibitors on human cell lines.
Materials:
-
Human cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound and MG132
-
DMSO
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well clear or opaque microplates (depending on the reagent)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and MG132 in cell culture medium.
-
Replace the medium in the cell plate with the medium containing the inhibitors at various concentrations. Include a DMSO-only control.
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparison of the two inhibitors.
Caption: A suggested workflow for the comparative evaluation of proteasome inhibitors.
Conclusion and Future Directions
MG132 remains a valuable and well-characterized tool for studying the ubiquitin-proteasome system, despite its known off-target effects. This compound shows promise as a potent inhibitor, particularly in the context of parasitic diseases. However, to establish its utility and advantages over existing inhibitors like MG132 for research in human systems, a comprehensive characterization of its activity on human proteasomes, its subunit selectivity, and its effects on human cell lines is imperative. The experimental protocols and workflow provided in this guide offer a clear path for researchers to undertake such a comparative analysis, which will be crucial for making informed decisions on the selection of the most appropriate proteasome inhibitor for their specific research needs.
References
- 1. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitor MG132 inhibits the proliferation and promotes the cisplatin-induced apoptosis of human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
independent verification of 20S Proteasome-IN-4 effects
An independent verification of the effects of a compound designated "20S Proteasome-IN-4" cannot be provided at this time due to a lack of specific, publicly available data for a substance with this identifier in the scientific literature. Extensive searches have not yielded information on its chemical structure, mechanism of action, or any published experimental data.
However, to fulfill the core request for a comparative guide on 20S proteasome inhibitors for researchers, scientists, and drug development professionals, this document presents a comprehensive comparison of three well-characterized and widely used 20S proteasome inhibitors: Bortezomib , Carfilzomib , and MG132 .
This guide provides a detailed overview of their mechanisms of action, summarizes key quantitative data from published studies in structured tables, outlines common experimental protocols for their validation, and includes visualizations of relevant biological pathways and experimental workflows.
Comparison of 20S Proteasome Inhibitors
The 20S proteasome is the catalytic core of the 26S proteasome complex and plays a crucial role in cellular protein homeostasis by degrading unneeded or damaged proteins.[1] Its inhibition is a key therapeutic strategy, particularly in oncology.[2][3] The inhibitors discussed below target the proteolytic active sites within the β-subunits of the 20S proteasome.[3][4]
Inhibitor Overview and Mechanism of Action
-
Bortezomib (Velcade®) : A reversible inhibitor of the chymotrypsin-like (β5) and caspase-like (β1) subunits of the 20S proteasome.[2] It is an FDA-approved drug for treating multiple myeloma and mantle cell lymphoma.[2]
-
Carfilzomib (Kyprolis®) : An irreversible inhibitor that selectively targets the chymotrypsin-like (β5) subunit of the 20S proteasome.[2] Its irreversible binding offers a more sustained inhibition. It is also approved for the treatment of multiple myeloma.[2]
-
MG132 : A potent, reversible, and cell-permeable peptide aldehyde inhibitor of the chymotrypsin-like (β5) activity of the proteasome. It is widely used as a research tool to study the role of the proteasome in various cellular processes.
Quantitative Data Comparison
The following table summarizes the inhibitory concentrations (IC₅₀) of these compounds against the chymotrypsin-like activity of the 20S proteasome from various studies. It is important to note that IC₅₀ values can vary depending on the experimental conditions, cell type, and assay used.
| Inhibitor | Target Subunit(s) | IC₅₀ (nM) for Chymotrypsin-like Activity | Cell Line / Enzyme Source | Reference |
| Bortezomib | β5, β1 | 0.8 - 10 | Various cancer cell lines | [2] |
| Carfilzomib | β5 | 5 - 15 | Various cancer cell lines | [2] |
| MG132 | β5 | 100 - 4000 | Purified 20S proteasome, various cell lines | Varies by study |
Experimental Protocols
Independent verification of proteasome inhibitor effects typically involves a combination of in vitro and cell-based assays.
In Vitro Proteasome Activity Assay
This assay directly measures the enzymatic activity of purified 20S proteasome in the presence of an inhibitor.
-
Principle : A fluorogenic peptide substrate, such as Suc-LLVY-AMC (for chymotrypsin-like activity), is cleaved by the proteasome, releasing a fluorescent molecule (AMC).[5] The reduction in fluorescence in the presence of an inhibitor indicates its potency.
-
Materials :
-
Purified human 20S proteasome
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Proteasome inhibitor (Bortezomib, Carfilzomib, MG132)
-
96-well black microplate
-
Fluorometer
-
-
Procedure :
-
Prepare serial dilutions of the proteasome inhibitors.
-
In a 96-well plate, add the purified 20S proteasome and the inhibitor dilutions.
-
Incubate at 37°C for 15-30 minutes.
-
Add the fluorogenic substrate to initiate the reaction.
-
Measure the fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of substrate cleavage and determine the IC₅₀ values for each inhibitor.
-
Cell-Based Proteasome Inhibition Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit the proteasome in a cellular context.
-
Principle : Cells are treated with the inhibitor, and then the proteasome activity in the cell lysate is measured using a fluorogenic substrate.
-
Materials :
-
Cultured cells (e.g., Jurkat, HEK293T)
-
Cell culture medium and supplements
-
Proteasome inhibitor
-
Lysis buffer (e.g., RIPA buffer)
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Protein quantification assay (e.g., BCA assay)
-
-
Procedure :
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the proteasome inhibitor for a specified time (e.g., 1-4 hours).
-
Lyse the cells and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Perform the in vitro proteasome activity assay as described above using the cell lysates.
-
Normalize the proteasome activity to the total protein concentration.
-
Western Blot Analysis of Ubiquitinated Proteins
-
Principle : Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins within the cell. This can be detected by Western blotting using an antibody against ubiquitin.
-
Procedure :
-
Treat cells with the proteasome inhibitors as described above.
-
Lyse the cells and prepare protein lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against ubiquitin, followed by a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescent substrate. An increase in the high molecular weight smear of ubiquitinated proteins indicates proteasome inhibition.
-
Signaling Pathways and Experimental Workflows
Ubiquitin-Proteasome System (UPS) and Inhibition
The following diagram illustrates the general workflow of the Ubiquitin-Proteasome System and the points of intervention for 20S proteasome inhibitors.
Caption: The Ubiquitin-Proteasome System and the site of action for 20S proteasome inhibitors.
Experimental Workflow for Inhibitor Comparison
This diagram outlines a typical workflow for comparing the effects of different 20S proteasome inhibitors.
Caption: A generalized experimental workflow for the comparative analysis of proteasome inhibitors.
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 3. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 20S Proteasome Activity Assay | APT280 [merckmillipore.com]
Comparative Analysis of 20S Proteasome Inhibitors: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of prominent 20S proteasome inhibitors, offering a comparative analysis of their biochemical potency and cellular activity. The data and protocols presented herein are intended to serve as a valuable resource for the evaluation of novel proteasome inhibitors, such as the hypothetical "20S Proteasome-IN-4," against established benchmarks in the field.
Introduction to 20S Proteasome Inhibition
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis. Its inhibition has emerged as a key therapeutic strategy, particularly in oncology. The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit). The efficacy and specificity of proteasome inhibitors are often characterized by their inhibitory concentration (IC50) against these subunits. This guide focuses on a comparative analysis of four widely studied proteasome inhibitors: Bortezomib, Carfilzomib, Ixazomib, and the research-grade tool compound MG132.
Biochemical Potency: Inhibition of 20S Proteasome Subunits
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected proteasome inhibitors against the three catalytic subunits of the 20S proteasome. These values are indicative of the inhibitors' potency and selectivity at a biochemical level.
| Inhibitor | IC50 β5 (Chymotrypsin-like) [nM] | IC50 β2 (Trypsin-like) [nM] | IC50 β1 (Caspase-like) [nM] |
| Bortezomib | 0.6 - 7 | ~3000 | ~400 |
| Carfilzomib | ~5 | >10000 | >10000 |
| Ixazomib | ~6 | ~3500 | ~31 |
| MG132 | ~100 | ~2300 | ~400 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the proteasome enzyme.
Cellular Activity: Inhibition of Cancer Cell Viability
The ultimate measure of a proteasome inhibitor's potential is its ability to induce cell death in cancer cells. The following table presents the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for the selected inhibitors across a panel of cancer cell lines.
| Inhibitor | Cell Line | Assay Duration | IC50 / GI50 [nM] |
| Bortezomib | PC-3 (Prostate) | 48h | 20 |
| MCF7 (Breast) | - | 100 | |
| SKBR3 (Breast) | - | 4 | |
| MM.1S (Multiple Myeloma) | 24h | 15.2 | |
| Carfilzomib | RPMI-8226 (Multiple Myeloma) | 48h | 12.2 |
| MOLP-8 (Multiple Myeloma) | 48h | - | |
| NCI-H929 (Multiple Myeloma) | 48h | - | |
| MM.1S (Multiple Myeloma) | 24h | 8.3 | |
| Ixazomib | Various Leukemia Cell Lines | - | IC50 values vary |
| MG132 | C6 Glioma | 24h | 18,500 |
| EC9706 (Esophageal) | 36h | ~4,000 |
Note: Cellular potency is highly dependent on the cell type, assay conditions, and duration of exposure.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of proteasome inhibitors. Below are standardized protocols for key in vitro assays.
20S Proteasome Activity Assay (Fluorogenic Substrate)
This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Fluorogenic Substrate: Suc-LLVY-AMC (in DMSO)
-
Test Inhibitor (e.g., this compound, dissolved in DMSO)
-
Positive Control Inhibitor: MG132 (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor and the positive control inhibitor in Proteasome Assay Buffer.
-
In a 96-well plate, add 50 µL of Proteasome Assay Buffer to each well.
-
Add 10 µL of the diluted inhibitors to their respective wells. For the control wells (no inhibitor), add 10 µL of DMSO-containing buffer.
-
Add 20 µL of purified 20S proteasome solution to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Prepare the substrate solution by diluting Suc-LLVY-AMC in Proteasome Assay Buffer to the desired final concentration (e.g., 50 µM).
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and calculate the IC50 value.
Cell Viability Assay (MTT)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test Inhibitor (e.g., this compound, dissolved in a vehicle like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear tissue culture plate
-
Spectrophotometer (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor to each well. Include vehicle-only control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50/GI50 value.
Visualizing Pathways and Workflows
The Ubiquitin-Proteasome System (UPS)
The following diagram illustrates the key steps in the UPS, the target pathway for the compared inhibitors.
Caption: The Ubiquitin-Proteasome System (UPS) pathway.
Experimental Workflow for Proteasome Inhibitor Evaluation
This diagram outlines a typical workflow for the initial characterization and comparison of novel proteasome inhibitors.
Caption: Workflow for evaluating new proteasome inhibitors.
A Comparative Analysis of 20S Proteasome-IN-4 and Carfilzomib: A Guide for Researchers
A detailed examination of two distinct 20S proteasome inhibitors, highlighting their disparate targets and therapeutic applications.
This guide provides a comprehensive comparative analysis of two potent 20S proteasome inhibitors: 20S Proteasome-IN-4 and Carfilzomib. While both molecules target the 20S proteasome, a crucial cellular machinery for protein degradation, their selectivity and therapeutic applications differ significantly. Carfilzomib is an FDA-approved cornerstone in the treatment of multiple myeloma, targeting the human proteasome. In contrast, this compound is a research compound demonstrating high selectivity for the proteasome of the parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). This guide will objectively present their biochemical properties, mechanisms of action, and available experimental data to inform researchers, scientists, and drug development professionals.
Biochemical and Pharmacokinetic Properties
A side-by-side comparison of the key biochemical and pharmacokinetic parameters of this compound and Carfilzomib reveals their distinct profiles. While both are potent inhibitors, their target specificity is a crucial differentiator.
| Property | This compound (Compound 7) | Carfilzomib (Kyprolis®) |
| Primary Target | Trypanosoma brucei 20S Proteasome | Human 20S Proteasome (β5 and β5i subunits) |
| Mechanism of Action | Not specified, presumed inhibitor | Irreversible covalent inhibitor of the chymotrypsin-like activity[1] |
| IC50 | 6.3 nM (against T. b. brucei 20S proteasome)[1] | Potent inhibition of chymotrypsin-like activity |
| EC50 | <2.5 nM (against T. b. brucei growth)[1] | Not applicable |
| Administration | Oral (in vivo studies)[1] | Intravenous[1] |
| Metabolism | Not specified | Rapidly and extensively metabolized, primarily via peptidase cleavage and epoxide hydrolysis[1] |
| Key Therapeutic Area | Human African Trypanosomiasis (research)[1] | Multiple Myeloma (approved)[1] |
Mechanism of Action and Signaling Pathways
Carfilzomib:
Carfilzomib is a tetrapeptide epoxyketone that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome in mammalian cells.[1] This inhibition leads to a buildup of polyubiquitinated proteins, which disrupts cellular homeostasis and induces apoptosis, particularly in rapidly dividing cancer cells like those in multiple myeloma. The accumulation of misfolded proteins triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, further contributing to cell death.
Caption: Carfilzomib's mechanism of action leading to apoptosis.
This compound:
This compound is a potent inhibitor of the T. b. brucei 20S proteasome.[1] The proteasome is also a critical enzyme for the survival of this parasite, playing a role in cell cycle control and protein quality control. By inhibiting the parasite's proteasome, this compound disrupts these essential cellular processes, leading to parasite death. Its selectivity for the parasite proteasome over the human proteasome is a key feature for its potential as a therapeutic agent for HAT.
Caption: this compound's targeted inhibition of the parasite proteasome.
Experimental Data and Protocols
In Vitro Efficacy
Carfilzomib: The in vitro efficacy of Carfilzomib is well-documented against various multiple myeloma cell lines. Its potent anti-proliferative and pro-apoptotic effects are typically measured using cell viability assays.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture multiple myeloma cell lines (e.g., RPMI 8226, U266) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of Carfilzomib concentrations for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
This compound: The in vitro activity of this compound has been demonstrated against T. b. brucei.
Experimental Protocol: T. b. brucei Growth Inhibition Assay
-
Parasite Culture: Culture bloodstream form T. b. brucei in HMI-9 medium.
-
Treatment: Distribute parasites into 96-well plates and add serial dilutions of this compound.
-
Incubation: Incubate the plates for 24 to 72 hours.
-
Viability Assessment: Add a viability indicator, such as resazurin, and incubate for a further 4-6 hours.
-
Fluorescence Measurement: Measure the fluorescence (excitation 530 nm, emission 590 nm) to determine the number of viable parasites.
-
Data Analysis: Calculate the EC50 value, the concentration at which 50% of parasite growth is inhibited.
In Vivo Efficacy
Carfilzomib: The in vivo efficacy of Carfilzomib has been extensively studied in xenograft models of multiple myeloma and confirmed in numerous clinical trials.
Experimental Protocol: Multiple Myeloma Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously or intravenously inject human multiple myeloma cells into the mice.
-
Treatment: Once tumors are established, administer Carfilzomib intravenously according to a specified dosing schedule.
-
Tumor Monitoring: Measure tumor volume regularly using calipers or bioluminescence imaging.
-
Endpoint: At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare tumor growth between the treatment and control groups to assess efficacy.
This compound: In vivo studies have shown that this compound is effective in mouse models of HAT.[1]
Experimental Protocol: Mouse Model of Human African Trypanosomiasis
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
Infection: Infect mice with T. b. brucei.
-
Treatment:
-
Parasitemia Monitoring: Monitor the level of parasites in the blood regularly.
-
Outcome Assessment: Assess survival rates and clearance of parasites from the blood and central nervous system.
-
Data Analysis: Compare the survival and parasite burden between treated and untreated groups.
Off-Target Effects and Selectivity
A critical aspect of drug development is understanding a compound's selectivity and potential off-target effects.
Carfilzomib: While highly selective for the proteasome, Carfilzomib can cause side effects in humans, including cardiac and renal toxicities. These are thought to be related to on-target inhibition of the proteasome in non-cancerous tissues.
This compound: The key reported feature of this compound is its selectivity for the parasite proteasome over the human proteasome.[1] This selectivity is crucial for its potential as a drug, as it would ideally minimize side effects in the host. Further studies would be needed to comprehensively evaluate its off-target profile against a panel of human enzymes.
Summary and Future Directions
The comparative analysis of this compound and Carfilzomib underscores the importance of target selectivity in drug development. Carfilzomib is a powerful therapeutic agent for multiple myeloma due to its potent and irreversible inhibition of the human proteasome. This compound, with its selective inhibition of the T. b. brucei proteasome, represents a promising lead compound for the development of new treatments for human African trypanosomiasis.
Future research on this compound should focus on a detailed characterization of its binding mode, a comprehensive assessment of its off-target effects in human cells, and further optimization of its pharmacokinetic and pharmacodynamic properties. For Carfilzomib, ongoing research aims to mitigate its side effects and explore its efficacy in other malignancies.
This guide provides a foundational comparison based on currently available data. As research progresses, a more detailed and direct comparison of these and other proteasome inhibitors will become possible, further advancing the therapeutic potential of targeting this essential cellular machinery.
References
Validating the Cellular Target of 20S Proteasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental strategies employed to validate the cellular target of novel 20S proteasome inhibitors, using the hypothetical molecule "20S Proteasome-IN-4" as a case study. We will compare its hypothetical performance with established proteasome inhibitors and detail the experimental protocols necessary for robust target validation.
The 26S proteasome is a large protein complex essential for maintaining cellular protein homeostasis by degrading ubiquitinated proteins.[1][2] It is composed of a 20S core particle (CP) and one or two 19S regulatory particles (RPs).[2][3] The 20S proteasome is the catalytic core of the 26S proteasome, responsible for the proteolytic degradation of proteins.[1][3] This central role in cellular processes, including cell cycle regulation, DNA repair, and apoptosis, makes the 20S proteasome a critical target for therapeutic intervention, particularly in oncology.[4][5]
Inhibitors of the 20S proteasome, such as Bortezomib and Carfilzomib, have been successfully developed as cancer therapeutics.[2][6] For any novel small molecule inhibitor, such as our hypothetical "this compound," rigorous validation of its direct engagement with the intended cellular target is a critical step in the drug discovery and development process. This ensures that the observed biological effects are a direct consequence of inhibiting the 20S proteasome.
Comparative Performance of 20S Proteasome Inhibitors (Hypothetical Data)
To illustrate the process of target validation, the following table summarizes hypothetical experimental data for "this compound" in comparison to known proteasome inhibitors.
| Parameter | This compound | Bortezomib | Carfilzomib | Epoxomicin |
| Biochemical IC50 (nM) | 15 | 5 | 2 | 10 |
| Chymotrypsin-like | 250 | 1500 | >10,000 | >10,000 |
| Trypsin-like | >10,000 | >10,000 | >10,000 | >10,000 |
| Caspase-like | ||||
| Cellular Activity | ||||
| Cell Viability EC50 (nM) | 50 (in HCT116 cells) | 20 (in HCT116 cells) | 10 (in HCT116 cells) | 30 (in HCT116 cells) |
| Target Engagement | ||||
| CETSA Shift (°C) | +4.2 | +5.5 | +6.1 | +4.8 |
| Selectivity | ||||
| Identified Off-Targets | Minimal | Multiple | Few | Few |
Experimental Protocols for Target Validation
Robust target validation of a 20S proteasome inhibitor requires a multi-faceted approach, combining biochemical, cellular, and proteomic methods.
Biochemical Proteasome Activity Assay
This assay directly measures the enzymatic activity of the 20S proteasome in the presence of an inhibitor. The chymotrypsin-like activity is often the primary target for many inhibitors.[4]
Protocol:
-
Reagents: Purified 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2), and the test inhibitor (this compound).[7][8]
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the inhibitor dilutions to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 380/460 nm for AMC).[7]
-
-
Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment.[9] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HCT116) to 80-90% confluency.
-
Treat the cells with the inhibitor (this compound) or vehicle control for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble 20S proteasome subunits (e.g., PSMA1) in the supernatant by Western blotting or other quantitative methods like ELISA.[11]
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[10]
Affinity Chromatography and Mass Spectrometry
This approach is used to identify the direct binding partners of a small molecule from a complex protein lysate.[12][13]
Protocol:
-
Probe Synthesis: Synthesize a derivative of the inhibitor (this compound) that incorporates a linker and an affinity tag (e.g., biotin) or is suitable for immobilization on a solid support (e.g., agarose beads).[12] Photo-affinity probes with a crosslinking moiety can also be used to capture transient interactions.[14][15]
-
Affinity Pulldown:
-
Incubate the immobilized inhibitor with a cell lysate.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, often using a high concentration of the free inhibitor or denaturing conditions.[12]
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and identify them by mass spectrometry (e.g., LC-MS/MS).
-
-
Data Analysis: The identification of 20S proteasome subunits as the primary interactors confirms direct binding. Quantitative proteomics techniques can be employed to distinguish specific binders from background.[12]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ubiquitin-proteasome system and a general workflow for validating the cellular target of a small molecule inhibitor.
Caption: The Ubiquitin-Proteasome System and inhibition by this compound.
Caption: Experimental workflow for validating the cellular target of a novel inhibitor.
Conclusion
The validation of the cellular target of a novel inhibitor is a cornerstone of modern drug discovery. For a compound like "this compound," a combination of biochemical assays, cellular target engagement studies like CETSA, and direct binding confirmation via affinity chromatography-mass spectrometry provides a robust and comprehensive validation package. This multi-pronged approach ensures a high degree of confidence that the inhibitor's biological effects are mediated through its intended target, the 20S proteasome, paving the way for further preclinical and clinical development.
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 4. 蛋白酶体 20S 活性检测试剂盒 sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 5. Proteasome 20S Activity Assay Kit (Fluorometric) (ab112154) | Abcam [abcam.com]
- 6. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 7. 20S Proteasome Activity Assay | APT280 [merckmillipore.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitor affinity chromatography: profiling the specific reactivity of the proteome with immobilized molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 20S Proteasome-IN-4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 20S Proteasome-IN-4 against established 20S proteasome inhibitors. This document outlines key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in the objective evaluation of this research compound.
The 20S proteasome is the catalytic core of the 26S proteasome, a crucial component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins. This system plays a vital role in cellular processes such as cell cycle regulation, signal transduction, and the removal of damaged or misfolded proteins. Inhibition of the 20S proteasome has emerged as a key therapeutic strategy, particularly in oncology. This guide benchmarks the performance of this compound against well-characterized proteasome inhibitors.
Performance Data: A Comparative Overview
Quantitative analysis of inhibitor potency is critical for preclinical assessment. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The following table summarizes the reported IC50 values for this compound and a selection of standard proteasome inhibitors against the chymotrypsin-like (CT-L) activity of the 20S proteasome.
It is important to note that direct comparative data for this compound against the human 20S proteasome is not publicly available at the time of this publication. The provided IC50 value for this compound is against the proteasome from Trypanosoma brucei brucei, the parasite responsible for human African trypanosomiasis. This highlights its potent and selective activity against the parasite's proteasome. For a direct comparison of its potential effects on the human proteasome, further experimental validation is required.
| Inhibitor | Target Organism/Enzyme | Chymotrypsin-Like (β5/LMP7) Activity IC50 (nM) |
| This compound | T. b. brucei 20S Proteasome | 6.3 |
| Bortezomib | Human 20S Proteasome | 34.6[1] |
| Carfilzomib | Human 20S Proteasome | 5.2[2], 21.8 ± 7.4[3], 23.1[1] |
| Ixazomib | Human 20S Proteasome | - |
| Lactacystin | 20S Proteasome | Inhibits chymotrypsin-like and trypsin-like activities |
| MG-132 | 20S Proteasome | 20-30 (for 50% inhibition of most subtypes)[4] |
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the inhibitory activity of compounds against the 20S proteasome.
In Vitro 20S Proteasome Chymotrypsin-Like Activity Assay
This assay quantifies the chymotrypsin-like activity of the 20S proteasome by measuring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Test compound (e.g., this compound) and standard inhibitors
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and standard inhibitors in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Purified 20S proteasome (final concentration typically in the low nanomolar range)
-
Test compound or standard inhibitor at various concentrations. Include a DMSO control (vehicle).
-
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.
-
Reaction Initiation: Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration typically in the micromolar range.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometric microplate reader. Measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at 37°C. The cleavage of the AMC group from the substrate by the proteasome results in a fluorescent signal.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve using appropriate software.
-
Visualizing Key Concepts
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
Caption: Experimental Workflow for Proteasome Inhibitor Screening.
References
- 1. Efficiency of the four proteasome subtypes to degrade ubiquitinated or oxidized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Noncovalent inhibitors of human 20S and 26S proteasome based on trypsin inhibitor SFTI-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the 20S proteasome in human glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 20S Proteasome-IN-4
Disclaimer: This document provides essential guidance on personal protective equipment (PPE) and handling for 20S Proteasome-IN-4 based on general laboratory safety principles for potent enzyme inhibitors. A specific Safety Data Sheet (SDS) for "this compound" was not located; therefore, users must consult the SDS provided by the manufacturer for this specific compound before handling. The information below should be used to supplement, not replace, the manufacturer's SDS and institutional safety protocols. Proteasome inhibitors are a class of compounds that are toxic to cells and can cause cell death[1].
Personal Protective Equipment (PPE)
The minimum PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes[2]. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Tasks |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Hand Protection | Disposable nitrile gloves | Double-gloving with nitrile gloves |
| Protective Clothing | Standard laboratory coat | Chemical-resistant lab coat or gown |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | N95 respirator or higher if creating aerosols or working with powders |
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required when working with or around hazardous materials[2]. For tasks with a higher risk of splashes, such as reconstituting the compound or making dilutions, chemical splash goggles are recommended[3]. A face shield can provide additional protection[3].
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for hand protection in a laboratory setting[2]. Given that some chemicals can be absorbed through the skin, double-gloving may be necessary for added protection[2]. Gloves should be changed immediately if they become contaminated[2].
-
Protective Clothing: A lab coat is essential to protect clothing and skin from splashes and spills[3]. Long pants and closed-toe shoes are also mandatory in a laboratory environment[2].
-
Respiratory Protection: If working with a powdered form of the inhibitor or if there is a risk of generating aerosols, a respirator may be necessary[3]. The type of respirator will depend on the toxicity and concentration of the chemical[3].
Operational Plan: Handling and Preparation
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. For handling powders or volatile solutions, a chemical fume hood is recommended.
-
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the event of an accidental exposure.
Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Reconstitution: If the compound is in a powdered form, carefully open the container inside a chemical fume hood to avoid inhalation of dust. Use appropriate tools to handle the powder and add the solvent slowly to prevent splashing.
-
Use in Experiments: When using the inhibitor in experiments, handle all solutions with care. Avoid direct contact with skin and eyes.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4]. Do not eat, drink, or apply cosmetics in the laboratory[4].
Disposal Plan
All waste generated from handling this compound must be considered hazardous waste.
-
Liquid Waste: Collect all liquid waste containing the inhibitor in a clearly labeled, sealed, and chemical-resistant container.
-
Solid Waste: All contaminated solid waste, including pipette tips, gloves, bench paper, and empty vials, should be collected in a designated hazardous waste container.
-
Disposal: Dispose of all hazardous waste in accordance with federal, state, and local regulations[4]. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow and Safety Procedures
Caption: Workflow for handling this compound.
Signaling Pathway Inhibition
Caption: Inhibition of the 20S proteasome.
References
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